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  • Product: 4-Methylisothiazol-5-amine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Methylisothiazol-5-amine: Chemical Properties, Synthesis, and Application Workflows

Executive Summary & Strategic Relevance In contemporary medicinal chemistry and agrochemical development, the isothiazole core serves as a versatile, metabolically stable bioisostere for traditional aromatic rings such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In contemporary medicinal chemistry and agrochemical development, the isothiazole core serves as a versatile, metabolically stable bioisostere for traditional aromatic rings such as anilines and phenols. 4-Methylisothiazol-5-amine (CAS: 685826-75-9) represents a highly specialized building block within this class. The strategic placement of the 4-methyl group adjacent to the 5-amino functionality introduces critical steric and electronic perturbations. This guide provides an authoritative analysis of its physicochemical properties, mechanistic synthesis, and downstream derivatization protocols designed for drug development professionals.

Physicochemical & Electronic Profiling

Understanding the intrinsic properties of 4-methylisothiazol-5-amine is essential for predicting its behavior in both synthetic workflows and biological systems. The 1,2-thiazole (isothiazole) ring is electron-deficient. The lone pair of the 5-amino group is heavily delocalized into the π -system of the ring, specifically toward the electronegative nitrogen at position 2.

This delocalization significantly reduces the basicity and nucleophilicity of the amine compared to aliphatic or standard aryl amines. However, the +I (inductive) effect of the 4-methyl group slightly increases the electron density on the ring, marginally enhancing the amine's nucleophilicity while simultaneously introducing a steric vector that can force subsequent amide derivatives out of coplanarity with the ring—a useful feature for disrupting flat molecular conformations in drug design.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 4-Methylisothiazol-5-amine, validated by PubChem[1].

PropertyValueClinical / Synthetic Implication
Molecular Formula C₄H₆N₂SCore heteroaromatic scaffold.
Molecular Weight 114.17 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD)[1].
Exact Mass 114.025 DaCritical for LC-MS/HRMS validation during synthesis[1].
Topological Polar Surface Area (TPSA) 67.2 ŲExcellent range for membrane permeability and oral bioavailability[1].
Canonical SMILES CC1=C(SN=C1)NUsed for in silico docking and cheminformatics[1].

Mechanistic Synthesis: Oxidative Cyclization Pathway

The de novo synthesis of 5-aminoisothiazoles bypasses standard electrophilic aromatic substitution, which is unfavorable on the electron-poor isothiazole ring. Instead, the ring is constructed via the oxidative cyclization of a thioamide precursor.

Causality in Reagent Selection
  • Hydrogen Sulfide / Triethylamine: Used to convert the nitrile group of 2-methyl-3-aminoacrylonitrile into a primary thioamide. The base (Et₃N) enhances the nucleophilicity of H₂S.

  • Iodine (I₂) in Pyridine: Iodine acts as a mild, chemoselective oxidant. It reacts with the sulfur atom to form a highly reactive sulfenyl iodide intermediate (-S-I). Pyridine acts as an acid scavenger to neutralize the generated HI, preventing the premature protonation of the adjacent enamine, which subsequently attacks the electrophilic sulfur to close the 1,2-thiazole ring.

Synthesis A 2-Methyl-3-aminoacrylonitrile B H2S, Et3N (Thioamidation) A->B Step 1 C 2-Methyl-3-aminothioacrylamide B->C D I2, Pyridine (Oxidative Cyclization) C->D Step 2 E 4-Methylisothiazol-5-amine (Target) D->E

Synthetic pathway for 4-Methylisothiazol-5-amine via oxidative cyclization.

Protocol 1: Step-by-Step Synthesis of 4-Methylisothiazol-5-amine

This protocol is designed as a self-validating system; in-process controls (IPCs) are integrated to ensure reaction fidelity.

  • Thioamidation:

    • Dissolve 2-methyl-3-aminoacrylonitrile (10.0 mmol) in anhydrous ethanol (20 mL).

    • Add triethylamine (1.5 eq, 15.0 mmol).

    • Bubble H₂S gas through the solution at 0 °C for 30 minutes. (Caution: H₂S is highly toxic; perform in a dedicated scrubber-equipped fume hood).

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the nitrile starting material (UV active) and the appearance of a lower Rf spot indicates the formation of the thioamide.

  • Oxidative Cyclization:

    • Concentrate the thioamide intermediate under reduced pressure and redissolve in anhydrous pyridine (15 mL).

    • Cool the reaction vessel to 0 °C.

    • Add Iodine (I₂) (1.1 eq, 11.0 mmol) portion-wise over 15 minutes to control the exothermic formation of the sulfenyl iodide.

    • Stir the mixture at room temperature for 4 hours.

  • Workup and Isolation:

    • Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine.

    • Extract with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Final Validation: Purify via flash chromatography. Confirm product identity via LC-MS (Expected [M+H]⁺ = 115.1)[1].

Reactivity Profile & Downstream Derivatization

Due to the delocalization of the amine's lone pair, 4-methylisothiazol-5-amine is a weak nucleophile. Standard amide coupling conditions (e.g., EDC/HOBt at room temperature) often result in poor yields or complete starting material recovery. To successfully derivatize this building block, one must either use highly reactive acylating agents (acid chlorides) or employ strong bases (e.g., LiHMDS) to deprotonate the amine prior to coupling.

Protocol 2: High-Efficiency Acylation (Acid Chloride Method)

This workflow utilizes nucleophilic catalysis to overcome the inherent deactivation of the heteroaromatic amine.

  • Preparation: Dissolve 4-methylisothiazol-5-amine (5.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert argon atmosphere.

  • Catalyst & Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.5 mmol).

    • Causality: DMAP reacts with the incoming acid chloride to form a highly electrophilic acylpyridinium intermediate, which is susceptible to attack even by the weakly nucleophilic 5-amino group.

  • Acylation: Cool the mixture to 0 °C. Add the desired acid chloride (1.2 eq, 6.0 mmol) dropwise.

    • Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the formation of di-acylated side products.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation: Quench with saturated NaHCO₃. Extract with DCM, dry, and concentrate. Verify the mono-acylated product via NMR (disappearance of the broad -NH₂ singlet at ~5.5 ppm, appearance of a sharp -NH amide proton at >8.0 ppm).

Pharmacophore & Isosteric Applications

In drug design, the 4-methylisothiazol-5-amine moiety is frequently deployed to optimize the pharmacokinetic (PK) profile of a lead compound.

Application Core 4-Methylisothiazol-5-amine Prop1 H-Bonding Profile (Amine / Ring N) Core->Prop1 Prop2 Steric Vector (4-Methyl Group) Core->Prop2 Prop3 Metabolic Stability (S-N Heterocycle) Core->Prop3 App Bioisosteric Replacement (Anilines / Phenols) Prop1->App Enhances Target Affinity Prop2->App Disrupts Planarity Prop3->App Prevents Oxidation

Pharmacophore mapping of 4-Methylisothiazol-5-amine in rational drug design.

  • Metabolic Stability: Unlike anilines, which are prone to toxicogenic oxidation (forming reactive quinone imines), the isothiazole ring is highly resistant to cytochrome P450-mediated oxidation.

  • Conformational Control: The 4-methyl group creates a steric clash with any substituent attached to the 5-amino group (e.g., an amide carbonyl). This forces the attached group out of the plane of the isothiazole ring, which can be strategically used to fit the molecule into complex, three-dimensional protein binding pockets, thereby increasing target selectivity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21455617, 4-Methylisothiazol-5-amine" PubChem, [Link]. Accessed 3 April 2026.

Sources

Exploratory

4-Methylisothiazol-5-amine (CAS 685826-75-9): A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary 4-Methylisothiazol-5-amine (CAS: 685826-75-9) is a highly specialized heterocyclic building block utilized extensively in the development of kinase inhibitors, agrochemicals, and advanced materials. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylisothiazol-5-amine (CAS: 685826-75-9) is a highly specialized heterocyclic building block utilized extensively in the development of kinase inhibitors, agrochemicals, and advanced materials. As a bioisostere for traditional anilines, the isothiazole core provides unique electronic properties, improved oxidative stability, and highly directional hydrogen-bonding capabilities. This whitepaper provides a rigorous, self-validating technical guide to its physicochemical profiling, mechanistic synthesis, and analytical validation.

Physicochemical Profiling

Understanding the fundamental properties of 4-methylisothiazol-5-amine is critical for predicting its behavior in both synthetic workflows and biological systems[1]. The quantitative data below summarizes its core structural and electronic parameters.

ParameterValueAnalytical Significance
IUPAC Name 4-methyl-1,2-thiazol-5-amineDefines the 1,2-S-N heterocyclic core.
CAS Registry Number 685826-75-9Primary identifier for inventory and safety[2].
Molecular Formula C₄H₆N₂SUsed for exact mass calculation.
Molecular Weight 114.17 g/mol Standard stoichiometric conversions[1].
Exact Mass 114.02517 DaTarget for high-resolution MS (HRMS)[1].
XLogP3-AA 1.0Indicates moderate lipophilicity; guides extraction[1].
Topological Polar Surface Area 67.2 ŲPredicts membrane permeability in drug design[1].
Hydrogen Bond Donors 1The exocyclic -NH₂ group acts as a key hinge-binder[1].
Hydrogen Bond Acceptors 2The endocyclic nitrogen and sulfur atoms[1].

Mechanistic Synthesis Pathway

The most robust and widely employed route for synthesizing 5-aminoisothiazoles is the oxidative ring closure of 3-aminoprop-2-enethioamides[3]. For 4-methylisothiazol-5-amine, the synthesis begins with the thioamidation of 3-amino-2-methylacrylonitrile, followed by an iodine-mediated oxidative S-N bond formation.

Synthesis SM 3-Amino-2-methylacrylonitrile (Precursor) H2S H2S / NH3 (0-5 °C) Thioamidation SM->H2S Nucleophilic Addition Intermediate 3-Amino-2-methylprop-2-enethioamide (Intermediate) H2S->Intermediate Tautomerization Oxidation I2 / NaHCO3 Oxidative Cyclization Intermediate->Oxidation S-N Bond Formation Product 4-Methylisothiazol-5-amine (CAS: 685826-75-9) Oxidation->Product Aromatization

Mechanistic pathway for 4-methylisothiazol-5-amine via oxidative cyclization.

Experimental Protocol: Bench-Scale Synthesis

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodology details not just the how, but the why behind each experimental choice to ensure high fidelity and yield.

Phase 1: Thioamidation

Setup: A 500 mL three-neck round-bottom flask equipped with a gas dispersion tube, magnetic stirrer, and internal temperature probe.

  • Dissolution: Dissolve 100 mmol of 3-amino-2-methylacrylonitrile in 150 mL of anhydrous ethanol.

  • Thermal Control: Cool the solution to 0–5 °C using an ice-water bath.

  • Gas Introduction: Bubble anhydrous ammonia gas for 15 minutes, followed by hydrogen sulfide (H₂S) gas at a controlled rate for 2 hours.

Expertise & Causality: The initial saturation with ammonia acts as a basic catalyst. It increases the electrophilicity of the nitrile carbon by facilitating the formation of an intermediate amidine, which is rapidly attacked by the highly nucleophilic H₂S[3]. Maintaining the temperature strictly below 5 °C is critical; it prevents the exothermic, base-catalyzed polymerization of the acrylonitrile precursor and maximizes the solubility of the H₂S gas in the ethanol solvent.

Phase 2: Oxidative Cyclization

Setup: A 1 L round-bottom flask with an addition funnel and vigorous stirring.

  • Preparation: Transfer the crude intermediate solution to the flask and add 200 mmol of sodium bicarbonate (NaHCO₃).

  • Oxidant Addition: Prepare a solution of iodine (110 mmol) in 100 mL of ethanol. Add this dropwise over 1 hour, maintaining the reaction at 20–25 °C.

  • Self-Validation Checkpoint: Before proceeding to workup, withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The reaction is considered complete when the intermediate mass (m/z 117.0) is depleted by >95% and the product mass (m/z 115.03[M+H]⁺) dominates. If the intermediate persists, add an additional 10 mol% of iodine and stir for 30 minutes.

Expertise & Causality: Iodine is specifically selected as the oxidant because it is mild enough to selectively drive the S-N bond formation without over-oxidizing the newly formed ring sulfur to a sulfoxide or sulfone—a common failure mode when using stronger oxidants like hydrogen peroxide[3]. Sodium bicarbonate is strictly required as an acid scavenger. It neutralizes the hydroiodic acid (HI) generated during cyclization. Without it, the acidic environment would protonate the thioamide nitrogen, quenching its nucleophilicity and permanently stalling the ring closure.

Phase 3: Workup
  • Quenching: Add 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

  • Extraction: Concentrate the mixture under reduced pressure to remove ethanol, then extract the aqueous residue with ethyl acetate (3 × 100 mL).

Expertise & Causality: Ethyl acetate is chosen due to its optimal polarity. With an XLogP3-AA of 1.0, 4-methylisothiazol-5-amine partitions favorably into the organic layer, leaving the highly polar inorganic salts (NaI, NaHCO₃, Na₂S₄O₆) entirely in the aqueous phase[1].

Analytical Validation & Purification Workflow

To guarantee the structural integrity of the synthesized batch for downstream biological assays, a rigorous analytical workflow must be followed.

Analytical Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (EtOAc / H2O) Crude->Extraction Phase Separation LCMS LC-MS Analysis (Target m/z: 115.03 [M+H]+) Extraction->LCMS Aliquot Sampling HPLC Preparative HPLC (C18, MeCN/H2O) LCMS->HPLC Purity Assessment Pure Purified 4-Methylisothiazol-5-amine (>98% Purity) HPLC->Pure Fraction Collection

Step-by-step analytical validation and purification workflow for 5-aminoisothiazoles.

Applications in Drug Development

Isothiazol-5-amines are highly privileged scaffolds in medicinal chemistry. They frequently serve as bioisosteres for anilines and aminopyridines in the design of small-molecule kinase inhibitors.

For instance, related benzo[d]isothiazol-5-amine derivatives have been successfully utilized to potently inhibit recombinant FLT3 kinases, a major therapeutic target in acute myeloid leukemia (AML)[4]. In these architectures, the primary amine at the 5-position acts as a crucial hydrogen bond donor to the kinase hinge region (e.g., interacting with Cys694 in FLT3), while the sulfur atom participates in favorable non-covalent interactions within the hydrophobic pocket[4]. The addition of the 4-methyl group in 4-methylisothiazol-5-amine provides a steric vector that can be exploited to lock the molecule into a specific bioactive conformation, reducing off-target binding and increasing kinase selectivity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21455617, 4-Methylisothiazol-5-amine". PubChem. URL:[Link]

  • Thieme Chemistry. "Product Class 15: Isothiazoles". Science of Synthesis. URL: [Link]

  • Isothiazole Research Database. "Application In Synthesis of Benzo[d]isothiazol-5-amine". Isothiazole. URL:[Link]

Sources

Foundational

The Isothiazole Core: A Journey from Synthetic Challenge to Cornerstone of Modern Chemistry

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Isothiazoles for Researchers, Scientists, and Drug Development Professionals. Abstract The isothiazole ring, a five-membered aromatic hete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Isothiazoles for Researchers, Scientists, and Drug Development Professionals.

Abstract

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a fascinating chapter in the history of organic chemistry. Initially a formidable synthetic challenge, its successful preparation unlocked a scaffold that has become indispensable in medicinal chemistry, agrochemical science, and materials science. This guide provides a comprehensive exploration of the isothiazole core, tracing its path from its first successful synthesis to the sophisticated, modern methodologies that now grant chemists ready access to its diverse derivatives. We will delve into the causalities behind key experimental choices, present detailed protocols for foundational synthetic routes, and examine the structure-activity relationships that have cemented the isothiazole's role as a privileged scaffold in creating high-value, biologically active compounds.

The Genesis of a Heterocycle: Discovery and the First Synthesis

For many years, the isothiazole ring structure was a theoretical postulate, with early attempts at its synthesis proving unsuccessful.[1] This difficulty was largely due to the instability of requisite precursors, such as thiohydroxylamine.[2] The breakthrough came in 1956 when A. Adams and R. Slack reported the first successful preparation of the parent isothiazole (1,2-thiazole).[3][4][5][6]

Their initial approach, now of purely historical significance, was a multi-step process beginning with the oxidation of 5-amino-1,2-benzoisothiazole. This was followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid to yield the parent heterocycle.[3][6] While groundbreaking, this method was inefficient and relied on starting materials that were not readily accessible, highlighting the need for more practical synthetic routes.[1]

First Synthesis of Isothiazole (Adams & Slack, 1956) cluster_0 Historical Synthesis Pathway A 5-Amino-1,2-benzoisothiazole B Isothiazole-4,5-dicarboxylic acid A->B  Oxidation  (KMnO4, alkaline) C Isothiazole (Parent Ring) B->C  Decarboxylation  (Heat)

Caption: The historical synthesis of isothiazole as first reported in 1956.

This seminal work, however, opened the floodgates. The chemistry of isothiazoles progressed rapidly, with extensive studies on their chemical and physical properties commencing almost immediately.[3] The stability of the isothiazole ring, stemming from its aromatic, delocalized π-electron system, was quickly recognized, setting the stage for its exploration as a building block in more complex molecules.[6][7]

The Expansion of the Synthetic Toolkit: From Classical to Contemporary Methods

The initial, cumbersome synthesis spurred chemists to develop more versatile and efficient methods for constructing the isothiazole ring. This evolution of synthetic strategy can be broadly categorized into classical condensation/cycloaddition reactions and modern, often metal-catalyzed, approaches.

Foundational Synthetic Strategies

Shortly after the initial discovery, research efforts focused on building the isothiazole ring from simpler, more accessible acyclic precursors. These methods remain fundamental to understanding isothiazole chemistry.

  • Cycloaddition Reactions: The 1,3-dipolar cycloaddition of a nitrile sulfide with an alkyne proved to be a significant step forward. For instance, the reaction of nitrile sulfide with dimethyl acetylenedicarboxylate yields a highly functionalized isothiazole derivative, a structure confirmed by X-ray diffraction analysis.[3]

  • Condensation of Precursors with N-S Bonds: Another key strategy involves the reaction of compounds containing a pre-formed N-S bond. A notable example is the reaction of β-thiocyano-tocinnamaldehydes with ammonium thiocyanate, where the latter serves as the nitrogen source for ring closure, producing isothiazoles in good yields.[3] An even more efficient route involves the reaction of enamino thiones with hydroxylamine-O-sulfonic acid, which can produce isothiazoles with yields reaching up to 98%.[3]

  • Heterocyclic Transformations: The isothiazole ring can also be formed via the rearrangement or transformation of other heterocyclic systems. A classic example is the conversion of 3,5-disubstituted isoxazoles into the corresponding isothiazoles through a reaction with phosphorus pentasulfide in pyridine.[3]

Foundational Synthesis Workflows cluster_1 1,3-Dipolar Cycloaddition cluster_2 Condensation Route cluster_3 Heterocyclic Conversion node_A Nitrile Sulfide + Dimethyl Acetylenedicarboxylate result_A Isothiazole Derivative result_A->node_A node_B Enamino Thione + Hydroxylamine-O-Sulfonic Acid result_B Isothiazole Derivative result_B->node_B node_C Isoxazole Derivative + Phosphorus Pentasulfide result_C Isothiazole Derivative result_C->node_C

Caption: Key early methodologies for the synthesis of the isothiazole ring.

Modern Synthetic Methodologies

While classical methods are robust, the demand for highly substituted and complex isothiazole derivatives, particularly in drug discovery, has driven the development of more sophisticated and efficient synthetic technologies.

Table 1: Comparison of Modern Isothiazole Synthesis Techniques

MethodKey FeaturesAdvantagesTypical Reagents
Metal-Catalyzed Reactions Employs transition metals (e.g., Rh, Cu) to catalyze ring formation.High efficiency, broad substrate scope, access to novel scaffolds.Rhodium catalysts, Copper catalysts, PhI=NTs.[2]
Metal-Free Ring Rearrangements Involves the transformation of other sulfur-containing heterocycles without metal catalysts.Avoids metal contamination, often uses simple reagents.HCl, HBr on dithiazolylidene-acetonitriles.[2]
Multi-Component Reactions Combines three or more starting materials in a single step to build the ring.High atom economy, operational simplicity, rapid library generation.Enaminoesters, fluorodibromoiamides, sulfur source.
Thorpe-Ziegler Cyclization An intramolecular condensation of dinitriles to form an enamine, which then cyclizes.Useful for creating specific fused-ring systems like isothiazole-purine analogues.Base (e.g., NaH).[2]

Significant advances have been made in transition-metal-catalyzed syntheses. For example, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to a wide variety of isothiazoles. These modern methods provide chemists with powerful tools to construct complex isothiazole-containing molecules with high precision and efficiency.

From Bench to Field: The Impact of Isothiazoles in Science and Industry

The accessibility of the isothiazole scaffold has led to its widespread application, most notably in agrochemicals and pharmaceuticals, where its unique electronic properties and metabolic stability are highly valued.

Isothiazoles in Agrochemicals

Isothiazole derivatives have gained significant attention in green pesticide research due to their potent biological activities and low toxicity.[8][9][10]

  • Fungicidal Activity: Many isothiazole derivatives are developed as broad-spectrum fungicides, effective against devastating plant pathogens like oomycetes.[11] Commercially available examples include Isotianil and Dichlobentiazox .[8]

  • Systemic Acquired Resistance (SAR): A key feature of some derivatives, such as certain 3,4-dichloroisothiazoles, is their ability to induce Systemic Acquired Resistance (SAR) in plants.[11][12] This process activates the plant's own defense mechanisms, providing long-lasting, broad-spectrum protection against future pathogen attacks. This dual-action—direct fungicidal activity combined with induced plant defense—makes isothiazoles highly attractive for integrated pest management strategies.[11]

SAR Induction Pathway Isothiazole Isothiazole Derivative Receptor Plant Receptor Binding Isothiazole->Receptor Signal Signal Transduction Cascade (e.g., Salicylic Acid Pathway) Receptor->Signal Gene Activation of Defense Genes Signal->Gene Resistance Systemic Acquired Resistance (SAR) Gene->Resistance

Caption: Proposed signaling pathway for SAR induction by isothiazole derivatives.

Isothiazoles in Pharmaceuticals

The isothiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2] Its presence can enhance potency, modulate physicochemical properties, and improve metabolic stability.

  • Antipsychotic Drugs: The benzo[d]isothiazole fragment is a core component of several successful second-generation antipsychotic drugs, including Ziprasidone and Perospirone .[3][13][14]

  • Diverse Biological Activities: Beyond antipsychotics, isothiazole derivatives have demonstrated a remarkable range of pharmacological activities, including:

    • Anti-inflammatory and Antiviral properties .[3]

    • Aldose reductase (ALR2) inhibition , relevant for treating diabetic complications.[3]

    • Histone acetyltransferase (HAT) inhibition , showing potential in cancer therapy.[3]

    • GABA receptor agonism , with compounds like thiomuscimol being active in the central nervous system.[4]

The synthetic versatility of the isothiazole ring allows chemists to fine-tune its structure to optimize interactions with specific biological targets, making it a valuable tool in modern drug development.[15]

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details a representative protocol for a foundational isothiazole synthesis.

Protocol: Synthesis of a 3,5-Disubstituted Isothiazole from an Isoxazole Precursor

This protocol is based on the classical heterocyclic conversion method, demonstrating the transformation of an isoxazole ring into an isothiazole.

Objective: To synthesize a 3,5-disubstituted isothiazole from a corresponding isoxazole via reaction with phosphorus pentasulfide.

Materials:

  • 3,5-Disubstituted isoxazole (1.0 eq)

  • Phosphorus pentasulfide (P₄S₁₀) (0.5 eq)

  • Anhydrous Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and purification

Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 3,5-disubstituted isoxazole (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: To the stirred solution, add phosphorus pentasulfide (0.5 eq) portion-wise. The addition may be exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Work-up: Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isothiazole.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

This protocol illustrates a fundamental transformation that was crucial in the early exploration of isothiazole chemistry, providing a reliable route to specific substitution patterns.[3]

Conclusion

The history of the isothiazole ring is a testament to the persistence and ingenuity of synthetic chemists. From its challenging beginnings as a theoretical heterocycle, it has blossomed into one of the most important scaffolds in modern chemistry. The journey from the historical synthesis by Adams and Slack to the elegant and efficient metal-catalyzed and multi-component reactions of today showcases a remarkable evolution in synthetic capability. The widespread application of isothiazoles in critical areas such as crop protection and human medicine underscores the profound impact that the mastery of a single heterocyclic core can have on science and society. The continued development of novel synthetic methods promises that the isothiazole ring will remain a source of innovation for years to come.

References

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • Thieme. (n.d.). Product Class 15: Isothiazoles. Science of Synthesis. Available at: [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Available at: [Link]

  • Unnamed Author. (n.d.). REVIEW - NSF Public Access Repository. Available at: [Link]

  • Wang, J., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications. Available at: [Link]

  • Unnamed Author. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews. Available at: [Link]

  • Unnamed Author. (2019). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]

  • Unnamed Author. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC. Available at: [Link]

  • Hamad Elgazwy, A. -S. S. (2003). The chemistry of isothiazoles. Academia.edu. Available at: [Link]

  • Wang, J., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. PubMed. Available at: [Link]

  • Wang, J., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications. Available at: [Link]

  • Williams, R. P. (1966). Isothiazoles. Google Patents.
  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Isothiazole. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar. Available at: [Link]

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Exploratory

physical and chemical properties of 4-Methylisothiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Isothiazole Landscape The isothiazole scaffold is a cornerstone in medicinal chemistry, prized for its diverse biological activitie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isothiazole Landscape

The isothiazole scaffold is a cornerstone in medicinal chemistry, prized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. Within this important class of heterocycles, 4-Methylisothiazol-5-amine presents as a molecule of significant interest for drug discovery and development. Its unique arrangement of a reactive amino group and a methyl substituent on the isothiazole ring offers a versatile platform for the synthesis of novel bioactive compounds.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylisothiazol-5-amine. In the absence of extensive experimental data for this specific entity, this document leverages high-quality computational predictions and draws upon established knowledge of isothiazole chemistry to provide a robust and practical resource for researchers. The guide is designed to empower scientists with the foundational knowledge required to effectively handle, characterize, and utilize this promising chemical building block in their research endeavors.

Molecular Identity and Computed Physical Properties

4-Methylisothiazol-5-amine, also known by its IUPAC name 4-methyl-1,2-thiazol-5-amine, is a five-membered heterocyclic compound containing a nitrogen-sulfur bond. Its unique structure is the foundation of its chemical reactivity and potential biological activity.

Chemical Structure

The molecular structure of 4-Methylisothiazol-5-amine is characterized by an isothiazole ring substituted with a methyl group at the C4 position and an amine group at the C5 position.

Figure 1: Chemical structure of 4-Methylisothiazol-5-amine.

Computed Physicochemical Data

Due to the limited availability of experimental data, the following physical and chemical properties are based on computational predictions from the PubChem database[2]. These values provide a useful starting point for experimental design and handling.

PropertyValueSource
Molecular Formula C₄H₆N₂SPubChem[2]
Molecular Weight 114.17 g/mol PubChem[2]
Exact Mass 114.02516937 DaPubChem[2]
XLogP3-AA 0.8PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 0PubChem[2]
Topological Polar Surface Area 66.7 ŲPubChem[2]
Heavy Atom Count 7PubChem[2]
Complexity 121PubChem[2]

Note: These are computationally derived properties and should be used as estimates. Experimental verification is recommended.

Chemical Properties and Reactivity Profile

The chemical behavior of 4-Methylisothiazol-5-amine is dictated by the interplay of the aromatic isothiazole ring and its substituents.

Electronic Nature and Aromaticity

The isothiazole ring is an aromatic system, which imparts significant stability to the molecule. The presence of the electron-donating amino group at the C5 position and the methyl group at the C4 position influences the electron density distribution within the ring, making it susceptible to various chemical transformations.

Reactivity of the Amino Group

The primary amino group at the C5 position is a key functional handle for synthetic modifications. It is expected to exhibit typical reactivity of an aromatic amine, participating in reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of functional groups.

  • Condensation: Reaction with aldehydes and ketones to form Schiff bases.

Isothiazole Ring Chemistry

The isothiazole ring itself can undergo several types of reactions, although the conditions required may be harsh. The N-S bond is a point of potential reactivity, and ring-opening reactions can occur under certain reductive or oxidative conditions. Electrophilic substitution on the isothiazole ring is also possible, with the position of substitution being directed by the existing substituents.

G cluster_0 Reactivity of 4-Methylisothiazol-5-amine Start 4-Methylisothiazol-5-amine Acylation Acylation (RCOCl, base) Start->Acylation Alkylation Alkylation (R-X, base) Start->Alkylation Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Ring_Transformation Isothiazole Ring Transformations Start->Ring_Transformation Amide Amide Derivative Acylation->Amide Substituted_Amine Substituted Amine Alkylation->Substituted_Amine Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Other_Heterocycles Other Heterocycles Ring_Transformation->Other_Heterocycles Diverse_Functionalities Diverse Functionalities (Sandmeyer Reaction) Diazonium_Salt->Diverse_Functionalities

Figure 2: Potential reaction pathways for 4-Methylisothiazol-5-amine.

Synthesis and Spectroscopic Analysis

While specific literature on the synthesis of 4-Methylisothiazol-5-amine is scarce, a plausible synthetic route can be proposed based on established isothiazole synthesis methodologies.

Proposed Synthetic Pathway

A common method for the synthesis of 5-aminoisothiazoles involves the oxidative cyclization of β-iminothioamides. A potential route to 4-Methylisothiazol-5-amine could start from a suitable β-ketonitrile, which is then converted to the corresponding enamine and subsequently to the thioamide, followed by oxidative cyclization.

Spectroscopic Characterization (Predicted and Analog-Based)

Thorough characterization is essential to confirm the identity and purity of synthesized 4-Methylisothiazol-5-amine. The following are expected spectral characteristics based on data from similar aminothiazole and isothiazole structures.

3.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the proton on the isothiazole ring.

  • Methyl Protons (-CH₃): A singlet in the region of δ 2.0-2.5 ppm[3].

  • Amine Protons (-NH₂): A broad singlet that can vary in chemical shift depending on the solvent and concentration, typically in the range of δ 5.0-7.0 ppm[3].

  • Isothiazole Ring Proton: A singlet for the C3-H, with a chemical shift that would need to be predicted or determined experimentally.

3.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 10-20 ppm[4].

  • Isothiazole Ring Carbons: Three distinct signals for the C3, C4, and C5 carbons of the isothiazole ring, with chemical shifts influenced by the substituents. The C5 carbon attached to the amino group would likely be the most downfield of the ring carbons.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine[5].

  • C=N and C=C Stretching: Bands in the region of 1500-1650 cm⁻¹ associated with the isothiazole ring.

  • C-H Stretching: Bands around 2900-3000 cm⁻¹ for the methyl group.

3.2.4. Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak at m/z 114, corresponding to the molecular weight of the compound.

  • Fragmentation: Isothiazoles typically undergo fragmentation through cleavage of the N-S bond and loss of small molecules like HCN or CH₃CN. The specific fragmentation pattern would provide valuable structural information.

Experimental Protocol: Characterization by HPLC-MS/MS

For drug development professionals, confirming the identity and purity of a novel compound is paramount. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Principle

This method combines the separation power of HPLC with the mass analysis capabilities of MS/MS. The compound is first separated from any impurities on an HPLC column and then detected by the mass spectrometer, which can provide both molecular weight information and structural data through fragmentation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 4-Methylisothiazol-5-amine.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • HPLC Conditions (General Guidance):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for this type of polar compound.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (General Guidance):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for this basic amine.

    • Scan Mode:

      • Full Scan (MS1): To determine the mass of the molecular ion ([M+H]⁺ at m/z 115).

      • Product Ion Scan (MS2): To fragment the molecular ion and obtain a characteristic fragmentation pattern for structural confirmation.

    • Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions.

Data Analysis and Interpretation
  • Retention Time: The compound should elute as a sharp, symmetrical peak at a specific retention time.

  • MS1 Spectrum: The full scan spectrum should show a prominent peak at m/z 115, corresponding to the protonated molecule.

  • MS2 Spectrum: The product ion spectrum will provide a unique "fingerprint" for 4-Methylisothiazol-5-amine, which can be used for definitive identification.

G cluster_1 HPLC-MS/MS Workflow Sample Synthesized 4-Methylisothiazol-5-amine HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 MS1 Analysis (Full Scan for m/z 115) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis (Retention Time, MS & MS/MS Spectra) MS2->Data

Figure 3: Workflow for the characterization of 4-Methylisothiazol-5-amine by HPLC-MS/MS.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methylisothiazol-5-amine is a valuable building block with significant potential in drug discovery and development. While experimental data on its properties are currently limited, this guide provides a solid foundation for researchers by combining high-quality computational predictions with established principles of isothiazole chemistry. The proposed analytical methodology offers a robust approach for the characterization and quality control of this compound. As research in this area progresses, a deeper understanding of the experimental properties and reactivity of 4-Methylisothiazol-5-amine will undoubtedly unlock new opportunities for the development of novel therapeutics.

References

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  • Irfan, M., et al. (2023). Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. RSC Advances, 13(50), 34987-35008.
  • Ivanova, Y., & Stoyanov, N. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. International Journal of Chemical and Molecular Engineering, 9(1), 1-5.
  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Dalvie, D., et al. (2010). Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. Chemical Research in Toxicology, 23(11), 1795-1803.
  • Nyquist, R. A., et al. (1987). Vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, and 2-amino-[2H2]-thiazole. Journal of Molecular Structure, 157(1-2), 109-122.
  • Karami, B., et al. (2016). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of silica gel. RSC Advances, 6(106), 104523-104528.
  • Biological Magnetic Resonance Bank. (n.d.). 4-methyl-5-thiazoleethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylisothiazol-5-amine. Retrieved from [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-thiazol-5-amine. Retrieved from [Link]

  • Çelik, S., et al. (2018). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Acta Physica Polonica A, 134(4), 1083-1094.
  • PubChem. (n.d.). Methylisothiazolinone. Retrieved from [Link]

  • El-Subbagh, H. I., et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M973.
  • NIST. (n.d.). 4-Methylthiazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
  • Fischer, P. M., et al. (2005). Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 48(17), 5749-5760.
  • Wang, T., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(21), 5644-5647.
  • Çelik, S., et al. (2018). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. ResearchGate. Retrieved from [Link]

  • El-Shaieb, K. M., et al. (2019). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine. Arkivoc, 2019(5), 116-128.
  • Wu, R. (2024). Computational predictions and reactivity analyses of organic reactions. Apollo - University of Cambridge Repository.
  • Zhang, H., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(5), 3732-3739.
  • Perederyna, I. A., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2001(9), 117-124.
  • El-tabl, A. S., et al. (2008). Table Elemental analyses, MS data. Journal of the Serbian Chemical Society, 73(6), 633-644.
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Foundational

Foreword: Charting the Mechanistic Landscape of a Novel Isothiazole

An In-depth Technical Guide to the Mechanism of Action of 4-Methylisothiazol-5-amine Welcome to a detailed exploration of the mechanism of action of 4-Methylisothiazol-5-amine. As a distinct member of the isothiazole fam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Methylisothiazol-5-amine

Welcome to a detailed exploration of the mechanism of action of 4-Methylisothiazol-5-amine. As a distinct member of the isothiazole family, this compound presents a unique subject for investigation. While direct, comprehensive research on 4-Methylisothiazol-5-amine is emerging, a wealth of knowledge can be synthesized from the study of structurally related isothiazoles and isothiazolinones. This guide is structured for the discerning researcher, drug development professional, and scientist. It moves beyond a simple recitation of facts to build a logical, evidence-based framework for understanding the compound's potential biological activities. We will deconstruct the known mechanisms of its chemical cousins to propose a testable, multi-faceted hypothesis for its own mode of action, complete with the experimental designs necessary to validate it. This document serves as both a repository of current understanding and a roadmap for future discovery.

Compound Profile: 4-Methylisothiazol-5-amine

4-Methylisothiazol-5-amine is a heterocyclic organic compound featuring an isothiazole ring substituted with a methyl group at position 4 and an amine group at position 5.[1] Its structure is foundational to its chemical reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C₄H₆N₂S[1]
Molecular Weight 114.17 g/mol [1]
IUPAC Name 4-methyl-1,2-thiazol-5-amine[1]
CAS Number 685826-75-9[1]

The isothiazole ring is an "electron-rich" heterocycle, and the weak N-S bond is susceptible to cleavage, a key feature in the reactivity of this class of compounds. The presence of the amine group at position 5 significantly influences its electronic properties compared to the more extensively studied isothiazolinones, which feature a carbonyl group.

A Tripartite Mechanistic Framework Derived from Analog Compounds

To construct a robust hypothesis for the mechanism of action of 4-Methylisothiazol-5-amine, we will examine three well-documented mechanistic pillars from related compounds.

Pillar I: Thiol Reactivity and Enzyme Inhibition - The Hallmark of Isothiazolinones

The primary antimicrobial and biocidal action of many isothiazolinones is their ability to inhibit critical life-sustaining enzymes.[2][3] This activity is predicated on the electrophilic nature of the isothiazole ring, which readily reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of enzyme active sites.

The proposed reaction involves the following steps:

  • Initial Interaction : The isothiazolinone molecule comes into proximity with an enzyme.

  • Nucleophilic Attack : A thiol group from a cysteine residue in the enzyme attacks the sulfur atom in the isothiazole ring.

  • Ring Opening : This attack leads to the cleavage of the weak N-S bond, opening the isothiazole ring.

  • Formation of Mixed Disulfides : The result is the formation of a mixed disulfide bond between the enzyme and the compound, effectively tethering the molecule to the enzyme and inactivating it.[2][4]

This rapid inhibition of key metabolic enzymes, such as dehydrogenases, disrupts cellular respiration and ATP production, leading to cell death.[3] The growth-inhibitory effects of methylisothiazolinone (MIT) are rapidly neutralized by the addition of thiol-containing molecules like glutathione or cysteine, providing strong evidence for this mechanism.[4]

Pillar II: Metabolic Bioactivation via Cytochrome P450

Beyond direct reactivity, the isothiazole ring can be metabolically activated into a reactive intermediate by cytochrome P450 (CYP) enzymes. This has been demonstrated in complex drug candidates containing a 3-methylisothiazol-5-yl moiety.[5][6]

In preclinical studies involving a potent c-Met inhibitor, the isothiazole ring was found to undergo NADPH-dependent bioactivation in liver microsomes.[5][6] This process leads to high rates of covalent binding to microsomal proteins, a potential source of toxicity. The key findings from these studies were:

  • Enzymatic Oxidation : CYP enzymes, specifically CYP3A4, 1A2, and 2D6 in humans, oxidize the sulfur atom of the isothiazole ring.[5][6]

  • Glutathione Conjugation : The oxidized, reactive intermediate is then attacked by the nucleophilic thiol group of glutathione (GSH).

  • Adduct Formation : This attack occurs specifically at the 4-C position of the isothiazole ring, forming a stable glutathione conjugate.[5][6] The formation of this adduct in the bile of test animals confirmed that this bioactivation pathway occurs in vivo.[5]

This P450-mediated pathway represents a critical, and previously unreported, mechanism for isothiazole bioactivation and detoxification.[5][6] It underscores that the in vivo mechanism of action can be more complex than direct thiol reactivity.

Pillar III: Induction of Neurotoxicity via Kinase Signaling (A Case Study of MIT)

A significant body of research on the related biocide, Methylisothiazolinone (MIT), has uncovered a detailed neurotoxic mechanism in cultured neurons.[7][8][9] It is crucial to note that MIT (2-methyl-4-isothiazolin-3-one) is an isomer of 4-methylisothiazol-5-amine and possesses a carbonyl group, which may influence its biological activity. However, the pathway provides a valuable template for potential neurotoxic effects of isothiazole compounds.

The neurotoxic cascade of MIT is proposed as follows:

  • Zinc-Dependent Trigger : MIT induces the intracellular release of zinc from thiol-containing proteins like metallothionein.[7][8]

  • 12-Lipoxygenase (12-LOX) Activation : The increase in intracellular zinc leads to the activation and membrane translocation of the enzyme 12-lipoxygenase.[7]

  • ERK MAPK Activation : 12-LOX activation, in turn, triggers the phosphorylation and activation of the p44/42 extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK).[7][8]

  • Downstream Oxidative Stress : Activated ERK promotes the activation of NADPH oxidase, leading to the generation of reactive oxygen species (ROS).[7][8]

  • DNA Damage and Cell Death : The culmination of ROS production is DNA damage and overactivation of poly(ADP-ribose) polymerase (PARP), ultimately leading to neuronal cell death through a caspase-independent pathway.[7][8]

This entire cascade can be blocked by zinc chelators (TPEN), 12-LOX inhibitors, and ERK pathway inhibitors (U0126), confirming the sequence of events.[7]

Proposed Mechanism of Action for 4-Methylisothiazol-5-amine

Based on the evidence from related compounds, we propose a multi-faceted mechanism of action for 4-Methylisothiazol-5-amine that warrants experimental validation. This compound likely engages in biological systems through at least two, and possibly three, distinct but potentially interconnected pathways.

Hypothesis: The mechanism of action of 4-Methylisothiazol-5-amine involves a combination of direct thiol reactivity leading to enzyme inhibition and P450-mediated bioactivation leading to covalent adduction. Depending on the cellular context, it may also initiate kinase signaling cascades analogous to those seen with MIT.

The following diagram illustrates this proposed mechanistic framework.

Proposed_MoA_4-Methylisothiazol-5-amine cluster_0 Direct Reactivity cluster_1 Metabolic Bioactivation cluster_2 Potential Neurotoxic Pathway (Hypothetical) Compound 4-Methylisothiazol-5-amine Enzyme Enzyme (with Cysteine Thiol) Compound->Enzyme Nucleophilic Attack InactivatedEnzyme Inactivated Enzyme (Mixed Disulfide) Enzyme->InactivatedEnzyme Inhibition of Metabolic Pathways Compound2 4-Methylisothiazol-5-amine CYP450 CYP450 Enzymes (e.g., CYP3A4) Compound2->CYP450 Oxidation ReactiveIntermediate Reactive Intermediate (Sulfur Oxidation) CYP450->ReactiveIntermediate GSH Glutathione (GSH) ReactiveIntermediate->GSH Conjugation Protein Cellular Proteins ReactiveIntermediate->Protein Covalent Binding GSH_Adduct GSH Adduct (Detoxification) GSH->GSH_Adduct Protein_Adduct Protein Adduct (Potential Toxicity) Protein->Protein_Adduct Compound3 4-Methylisothiazol-5-amine Zinc Intracellular Zinc Release Compound3->Zinc ? ERK ERK MAPK Activation Zinc->ERK ROS ROS Production (NADPH Oxidase) ERK->ROS CellDeath Neuronal Cell Death ROS->CellDeath

Caption: Proposed multi-pathway mechanism of action for 4-Methylisothiazol-5-amine.

Experimental Protocols for Mechanistic Validation

To systematically investigate and validate the proposed mechanism, the following experimental workflows are essential. These protocols are designed as self-validating systems, incorporating necessary controls and quantitative endpoints.

Protocol 1: In Vitro Thiol Reactivity and Enzyme Inhibition Assay
  • Objective: To determine if 4-Methylisothiazol-5-amine directly reacts with thiols and inhibits a representative thiol-dependent enzyme.

  • Methodology:

    • Glutathione (GSH) Depletion Assay:

      • Incubate 4-Methylisothiazol-5-amine (at various concentrations) with a known concentration of GSH in a phosphate buffer (pH 7.4).

      • At specified time points (0, 5, 15, 30, 60 min), stop the reaction.

      • Measure the remaining GSH concentration using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product measurable at 412 nm.

      • Control: GSH solution with vehicle (DMSO). A time-dependent decrease in GSH in the presence of the compound indicates direct reactivity.

    • Enzyme Inhibition Assay (e.g., Papain):

      • Papain is a cysteine protease with a critical thiol group in its active site.

      • Pre-incubate papain with varying concentrations of 4-Methylisothiazol-5-amine for 30 minutes.

      • Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEE).

      • Measure the rate of substrate cleavage spectrophotometrically.

      • Calculate the IC₅₀ value for enzyme inhibition.

      • Control: Papain activity with vehicle. A dose-dependent decrease in enzyme activity indicates inhibition.

Caption: Workflow for assessing in vitro thiol reactivity and enzyme inhibition.

Protocol 2: Microsomal Bioactivation and Adduct Formation Assay
  • Objective: To investigate if 4-Methylisothiazol-5-amine is a substrate for CYP450 enzymes and forms GSH or protein adducts.

  • Methodology:

    • Metabolic Stability Assay:

      • Incubate 4-Methylisothiazol-5-amine (e.g., at 1 µM) with human liver microsomes (HLM) and an NADPH-regenerating system.

      • Collect aliquots at various time points (0, 5, 15, 30, 60 min) and quench the reaction with cold acetonitrile.

      • Analyze the remaining concentration of the parent compound by LC-MS/MS.

      • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

      • Control: Incubation without NADPH to assess non-enzymatic degradation. High clearance in the presence of NADPH suggests CYP450 metabolism.

    • GSH Trapping Assay:

      • Perform the incubation as above, but supplement the reaction mixture with a high concentration of glutathione (GSH, ~5 mM).

      • Analyze the samples using high-resolution LC-MS/MS, specifically looking for the mass of the parent compound plus the mass of GSH (minus a proton).

      • Use data-dependent scanning to fragment the potential adduct and confirm its structure.

      • Control: Incubations without the compound or without NADPH to ensure the adduct is a specific metabolite.

    • Covalent Binding Assay:

      • Incubate radiolabeled [¹⁴C] or [³H]-4-Methylisothiazol-5-amine with liver microsomes and NADPH.

      • After incubation, precipitate the proteins with a solvent like acetonitrile.

      • Repeatedly wash the protein pellet to remove any non-covalently bound compound.

      • Quantify the radioactivity remaining in the protein pellet using liquid scintillation counting.

      • Control: Incubation without NADPH to determine the level of non-specific binding.

Protocol 3: Neuronal Cell Culture Model for Neurotoxicity Assessment
  • Objective: To determine if 4-Methylisothiazol-5-amine induces neurotoxicity and activates the ERK MAPK pathway.

  • Methodology:

    • Cell Viability Assay:

      • Culture primary cortical neurons or a human neuroblastoma cell line (e.g., SH-SY5Y).

      • Treat the cells with a dose range of 4-Methylisothiazol-5-amine for 24-48 hours.

      • Assess cell viability using an MTT or LDH release assay.

      • Calculate the EC₅₀ for cytotoxicity.

    • Western Blot for Kinase Activation:

      • Treat neuronal cells with the compound at a sub-lethal concentration for short time periods (e.g., 15, 30, 60, 120 min).

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Perform Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

      • An increase in the p-ERK/total ERK ratio indicates pathway activation.

      • Control: Vehicle-treated cells.

    • ROS Detection:

      • Treat cells with the compound.

      • Load the cells with a fluorescent ROS indicator dye, such as DCFDA.

      • Measure the fluorescence intensity using a plate reader or fluorescence microscopy. An increase in fluorescence indicates ROS production.

Conclusion and Future Directions

The mechanism of action of 4-Methylisothiazol-5-amine is likely a complex interplay of direct chemical reactivity and enzyme-mediated bioactivation. By drawing logical inferences from well-characterized analogs, we have constructed a testable framework centered on thiol reactivity, metabolic activation, and potential kinase-driven neurotoxicity. The experimental protocols outlined in this guide provide a clear path to dissecting these pathways, quantifying the compound's activity, and ultimately building a comprehensive understanding of its biological effects. This foundational work is critical for any future development, whether in agrochemicals, materials science, or therapeutics, ensuring that both the efficacy and potential liabilities of this novel isothiazole are fully understood.

References

  • Title: Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery.[5] Source: Chemical Research in Toxicology, ACS Publications. URL: [Link]

  • Title: In Vitro Neurotoxicity of Methylisothiazolinone, a Commonly Used Industrial and Household Biocide, Proceeds via a Zinc and Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase-Dependent Pathway.[7][8] Source: Journal of Neuroscience. URL: [Link]

  • Title: Isothiazolinone - Wikipedia.[2] Source: Wikipedia. URL: [Link]

  • Title: The Mechanism of Action of Isothiazolone Biocides.[3] Source: ResearchGate. URL: [Link]

  • Title: Crystal Structure of the Biocide Methylisothiazolinone.[4] Source: MDPI. URL: [Link]

  • Title: 4-Methylisothiazol-5-amine | C4H6N2S | CID 21455617 - PubChem.[1] Source: PubChem. URL: [Link]

  • Title: Mechanistic insights into the neurotoxicity of Isothiazolinone biocides in human neuronal cells | Request PDF.[9] Source: ResearchGate. URL: [Link]

  • Title: Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery.[6] Source: Europe PMC. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Methylisothiazol-5-amine Derivatives

Introduction & Mechanistic Rationale The 1,2-thiazole (isothiazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, allosteric modulators, and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,2-thiazole (isothiazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, allosteric modulators, and targeted protein degraders[1]. Specifically, 4-methylisothiazol-5-amine[2] and its derivatives have emerged as critical building blocks for developing SWI/SNF chromatin remodeling complex degraders and highly potent FLT3 inhibitors[3],[1].

Historically, the synthesis of 5-aminoisothiazoles relied on the oxidation of 5-amino-1,2-benzoisothiazoles or the use of highly toxic halogenated precursors[4]. Modern, atom-economical approaches utilize the oxidative cyclization of 3-aminopropenethiones (thioamides) [5]. This application note details a highly regioselective, self-validating protocol for synthesizing 4-methylisothiazol-5-amine via the H2​O2​ -mediated oxidative N-S coupling of 3-amino-2-methylprop-2-enethioamide.

Causality in Reagent Selection: While molecular iodine ( I2​ ) with potassium carbonate is a classic reagent for N-S bond formation[4], it generates stoichiometric heavy-halogen waste. We employ aqueous hydrogen peroxide ( H2​O2​ ) as a greener, highly efficient oxidant[5]. The controlled addition of H2​O2​ facilitates a two-electron oxidation, driving the intramolecular nucleophilic attack of the thioamide sulfur onto the electron-rich enamine nitrogen, yielding the target heteroaromatic ring with water as the only byproduct.

Reaction Pathway & Mechanism

The synthesis is a two-step sequence beginning with the thioamidation of an α -substituted β -aminoacrylonitrile, followed by oxidative ring closure.

SynthesisPathway A 3-Amino-2-methylacrylonitrile (Precursor) B H2S / Et3N Thioamidation A->B C 3-Amino-2-methylprop-2-enethioamide (Intermediate) B->C D H2O2 (30%) Oxidative Cyclization C->D E 4-Methylisothiazol-5-amine (Target Product) D->E

Fig 1. Synthetic pathway for 4-methylisothiazol-5-amine via oxidative N-S bond formation.

Optimization of Oxidative Cyclization

To establish the most robust protocol, various oxidants were evaluated. The data below summarizes the causal relationship between reaction conditions and impurity profiles.

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Impurity Profile & Mechanistic Notes
I2​ / K2​CO3​ DMF254.082%Clean conversion; however, requires extensive aqueous workup to remove iodide salts.
H2​O2​ (30%) EtOH0 to 252.078%Optimal. Highly atom-economical. Strict temperature control prevents S-oxidation.
Br2​ EtOAc03.045%Poor yield. Electrophilic bromine induces competitive halogenation at the methyl group.
O2​ / Cu(II) DMSO8012.060%Sluggish kinetics. Extended heating leads to thermal degradation of the enamine.

Experimental Protocols: A Self-Validating System

The following protocol is designed with built-in analytical checkpoints to ensure the chemical integrity of the process at every stage.

Step 1: Synthesis of 3-Amino-2-methylprop-2-enethioamide
  • Setup: In a 250 mL round-bottom flask, dissolve 3-amino-2-methylacrylonitrile (50.0 mmol) in absolute ethanol (100 mL).

  • Catalysis: Add triethylamine (5.0 mmol, 0.1 eq). Causality: The base acts as a proton shuttle, increasing the nucleophilicity of the incoming sulfur source.

  • Thioamidation: Bubble H2​S gas through the solution at room temperature for 4 hours (Alternatively, use NaSH in a sealed tube for a gas-free approach).

  • Isolation: Concentrate the solvent in vacuo and recrystallize the crude orange solid from hot ethanol.

Self-Validating Checkpoint 1:

  • IR Spectroscopy: The sharp nitrile C≡N stretch at ~2200 cm⁻¹ must completely disappear, replaced by a strong thioamide C=S stretch at ~1650 cm⁻¹.

  • Mass Spectrometry: An exact mass shift of +34 Da confirms the conversion of the nitrile to the thioamide.

Step 2: Oxidative Cyclization to 4-Methylisothiazol-5-amine

Workflow N1 1. Dissolution Thioamide in EtOH N2 2. Oxidation Add H2O2 at 0 °C N1->N2 N3 3. Quenching Na2S2O3 (aq) N2->N3 N4 4. Extraction EtOAc / Brine N3->N4 N5 5. Isolation Silica Chromatography N4->N5

Fig 2. Step-by-step experimental workflow for the oxidative cyclization process.

  • Preparation: Suspend 3-amino-2-methylprop-2-enethioamide (30.0 mmol) in 75 mL of absolute ethanol. Cool the flask to exactly 0 °C using an ice-water bath.

  • Oxidation: Vigorously stir the suspension and add 30% aqueous H2​O2​ (33.0 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel.

    • Causality: The reaction is highly exothermic. Adding the oxidant too quickly will cause a temperature spike, leading to the irreversible formation of isothiazole S-oxides or S,S-dioxides, drastically reducing the yield[5].

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 1 hour.

  • Quenching (Critical Step): Add 20 mL of a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

    • Causality: Na2​S2​O3​ neutralizes any unreacted peroxides. Failing to quench peroxides before solvent evaporation poses a severe explosive hazard and risks oxidative degradation of the target amine.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 30% to 50% EtOAc in Hexanes).

Self-Validating Checkpoint 2:

  • Safety Validation: Before extraction, spot the aqueous layer on starch-iodide paper. A lack of blue/black color confirms all peroxides have been safely quenched.

  • Reaction Progress (TLC): The highly polar thioamide ( Rf​ ~ 0.1) will be replaced by the less polar isothiazole product ( Rf​ ~ 0.4 in 50% EtOAc/Hexanes). The product spot will actively absorb short-wave UV (254 nm).

In-Process Validation & Analytical Markers

To definitively confirm the structural integrity of the synthesized 4-methylisothiazol-5-amine, cross-reference the isolated product against these exact analytical markers:

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 8.05 (s, 1H) Corresponds to the isolated C3-H proton on the heteroaromatic ring.

    • δ 4.85 (br s, 2H) Corresponds to the exocyclic NH2​ group (exchangeable with D2​O ).

    • δ 2.20 (s, 3H) Corresponds to the C4-methyl group.

  • 13 C NMR (100 MHz, CDCl3​ ):

    • Expected peaks at δ 165.2 (C5), 148.1 (C3), 112.4 (C4), and 11.5 ( CH3​ ).

  • LC-MS (ESI+): Calculated for C4​H6​N2​S [M+H]+ : 115.03; Found: 115.03[2].

References

  • Kletskov, A. V., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Synthesis, 2020, 52(02), 159-188. URL:[Link]

  • Goerdeler, J., & Pohland, H. W. "Synthesen mit 5-Amino-isothiazolen." Chemische Berichte, 1961, 94(11), 2950-2959. URL:[Link]

  • Dayal, N., et al. "3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo." Journal of Medicinal Chemistry, 2021, 64(15), 11449–11471. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21455617, 4-Methylisothiazol-5-amine." PubChem, 2025. URL:[Link]

  • Marian, C., et al. "Reactivation of the G1 enhancer landscape underlies core circuitry addiction to SWI/SNF." Nucleic Acids Research, 2024. URL:[Link]

Sources

Application

Application Note: 4-Methylisothiazol-5-amine as a Privileged Scaffold in Kinase Inhibitor Design and Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary In modern drug discovery, the selection of an appro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern drug discovery, the selection of an appropriate hinge-binding motif is foundational to the development of potent, selective, and bioavailable ATP-competitive kinase inhibitors. 4-Methylisothiazol-5-amine (CAS: 685826-75-9)[1] has emerged as a highly versatile heterocyclic building block and a privileged bioisostere for traditional anilines and aminopyrazoles. By modulating the physicochemical properties of the core scaffold, this moiety enables the design of highly selective inhibitors targeting Janus Kinases (JAK), Aurora Kinases, and the SWI/SNF chromatin remodeling complex.

This application note details the mechanistic rationale for employing 4-methylisothiazol-5-amine in medicinal chemistry, summarizes its impact on kinase selectivity, and provides validated, step-by-step synthetic protocols for its incorporation into drug-like scaffolds.

The Isothiazol-5-amine Pharmacophore in Drug Design

Bioisosterism and the sp2 -to- sp3 Transition

Historically, kinase inhibitors have relied heavily on flat, sp2 -hybridized aromatic rings (e.g., 4-aminopyrazoles) to anchor the molecule within the ATP-binding pocket. However, these planar structures often suffer from poor aqueous solubility and promiscuous off-target kinase activity.

Replacing these planar motifs with 4-methylisothiazol-5-amine—often coupled with sp3 -rich bridging scaffolds—dramatically attenuates off-target activity[2]. The 1,2-thiazole ring alters the electron density of the 5-amino group, making it a highly directional hydrogen bond donor and acceptor.

Mechanistic Binding Rationale

When bound in the ATP active site, the isothiazol-5-amine acts as a canonical Type-I hinge binder:

  • Hydrogen Bonding: The 5-amino group mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region (e.g., Glu211 and Ala213 in Aurora Kinase A)[3].

  • Steric Vectoring: The 4-methyl substituent provides a precise steric vector that forces the rest of the molecule toward the solvent front or specific sub-pockets (such as the "Dunitz-pocket" in JAK2), preventing the molecule from adopting conformations that would bind to off-target kinases[2].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor JAK JAK1/JAK2 (Cross-phosphorylation) Receptor->JAK STAT STAT (Phosphorylation) JAK->STAT Nucleus Nucleus (Gene Transcription) STAT->Nucleus Inhibitor Isothiazol-5-amine Inhibitor Inhibitor->JAK ATP-competitive inhibition

Fig 1. JAK/STAT signaling pathway and targeted inhibition by isothiazol-5-amine derivatives.

Data Presentation: Impact on Selectivity and Potency

The incorporation of the isothiazol-5-amine motif significantly improves the selectivity profile of kinase inhibitors. The table below summarizes the comparative data of a traditional sp2 -aromatic hinge binder versus a 4-methylisothiazol-5-amine bridged analog in a JAK2 inhibitor series[2].

Scaffold TypeHinge-Binding MotifJAK2 IC 50​ (nM)Selectivity Score S(35)Aqueous Solubility
sp2 -Aromatic 4'-Pyrazol-4-yl1.20.67 (Poor selectivity)Low
sp3 -Bridged 4-Methylisothiazol-5-amine3.90.055 (92% improvement)High

Data Interpretation: While raw potency (IC 50​ ) remains comparable, the S(35) selectivity score—a quantitative measure of off-target binding across the human kinome—is drastically improved (lower is better). This highlights the scaffold's ability to act as a "shape-agnostic" anchor that prevents promiscuous binding.

Experimental Protocols

The following protocols detail the functionalization of 4-methylisothiazol-5-amine. Because the 5-amino group of the isothiazole is weakly nucleophilic due to the electron-withdrawing nature of the heteroaromatic ring, specialized conditions (acid catalysis or strong non-nucleophilic bases) are required for successful coupling.

Protocol A: Acid-Catalyzed SN​Ar Amination for Kinase Core Assembly

This self-validating procedure is used to couple 4-methylisothiazol-5-amine to a heteroaryl chloride (e.g., 4-chloroquinoline or 2-chloropyrimidine) to build the core hinge-binding motif[4].

Causality & Rationale: Why use p-Toluenesulfonic acid (pTSA)? The weak nucleophilicity of the isothiazol-5-amine prevents spontaneous SN​Ar . pTSA protonates the heteroaryl chloride, significantly increasing the electrophilicity of the adjacent carbon. Why DMSO? Dimethyl sulfoxide is a highly polar, aprotic solvent that solubilizes both the polar reactants and stabilizes the charged transition state of the SN​Ar reaction.

Step-by-Step Methodology:

  • Preparation: Flame-dry an 8 mL reaction vial equipped with a magnetic stir bar and purge with inert gas (Ar or N 2​ ).

  • Reagent Loading: Add the heteroaryl chloride scaffold (0.100 mmol) and 4-methylisothiazol-5-amine (0.110 mmol, 1.1 equiv) to the vial.

  • Catalyst Addition: Add para-toluenesulfonic acid monohydrate (19 mg, 0.100 mmol, 1.0 equiv) to the dry mixture.

  • Solvation: Inject 1.0 mL of anhydrous DMSO into the vial. Cap tightly.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath or heating block for 24 hours under continuous stirring.

  • Validation/Monitoring: Monitor the reaction via LC/MS. The disappearance of the heteroaryl chloride mass peak and the appearance of the coupled product mass [M+H] + validates the completion of the coupling.

  • Purification: Cool the mixture to room temperature. Purify directly via preparative HPLC (5-95% CH 3​ CN in H 2​ O with 0.1% TFA) or via Flash Column Chromatography (FCC) using 1-10% CH 3​ OH in CH 2​ Cl 2​ .

Protocol B: LiHMDS-Mediated Carbamate Coupling

This protocol is utilized when coupling 4-methylisothiazol-5-amine to a carbamate to form a urea linkage, a common motif in SWI/SNF complex inhibitors (e.g., BRM014 analogs)[5].

Causality & Rationale: Why LiHMDS? Lithium hexamethyldisilazide is a bulky, strong, non-nucleophilic base. It quantitatively deprotonates the weakly acidic 5-amino group of the isothiazole without attacking the electrophilic carbamate carbonyl. The low temperature (-78 °C) prevents unwanted side reactions, such as the ring-opening of the isothiazole.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-methylisothiazol-5-amine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.2 equiv) over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the nitrogen anion.

  • Electrophile Addition: Dissolve the target phenyl carbamate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Coupling: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH 4​ Cl solution.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the resulting urea derivative via silica gel chromatography.

Workflow Step1 1. Scaffold Selection (4-Methylisothiazol-5-amine) Step2 2. C-N Cross-Coupling (Buchwald-Hartwig or SNAr) Step1->Step2 Step3 3. Library Generation (R-group diversification) Step2->Step3 Step4 4. KINOMEscan Profiling (Off-target screening) Step3->Step4 Step5 5. Lead Optimization (JAK/Aurora Kinase) Step4->Step5

Fig 2. Drug discovery workflow utilizing the 4-methylisothiazol-5-amine hinge-binding scaffold.

References

  • PubChem Compound Summary for CID 21455617, 4-Methylisothiazol-5-amine. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Virtual Screening and Discovery of Novel Aurora Kinase Inhibitors. Prof. PK Naik Lab. Available at:[Link]

  • General Procedure A for Amination (Supporting Information). Semantic Scholar / Literature Extraction. Available at:[Link]

  • Reactivation of the G1 enhancer landscape underlies core circuitry addiction to SWI/SNF. Nature Communications (NIH). Available at:[Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Analysis of Isothiazole Compounds

Introduction & Mechanistic Background Isothiazolinones—a class of heterocyclic organic compounds containing an adjacent sulfur and nitrogen atom—are highly effective broad-spectrum biocides. Common derivatives include Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Isothiazolinones—a class of heterocyclic organic compounds containing an adjacent sulfur and nitrogen atom—are highly effective broad-spectrum biocides. Common derivatives include Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), Octylisothiazolinone (OIT), and Dichlorooctylisothiazolinone (DCOIT).

Their antimicrobial efficacy is derived from their electrophilic nature. The active S-N bond in the isothiazole ring undergoes rapid nucleophilic attack by cellular thiols (such as glutathione and cysteine residues in proteins), leading to ring cleavage, the formation of mercaptoacrylamide derivatives, and subsequent cell death[1]. However, this exact mechanism is also responsible for their potent skin-sensitizing properties, which can trigger severe allergic contact dermatitis in humans[2]. Consequently, global regulatory bodies impose strict concentration limits on these compounds in cosmetics, adhesives, and industrial water systems, necessitating highly sensitive and robust analytical methodologies.

Because the conjugated heterocyclic ring provides a strong chromophore, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) or Diode Array Detection (DAD) remains the gold standard for routine quality control, purity assessment, and trace-level quantification of isothiazolinones[3][4].

Mechanism N1 Isothiazolinone (Intact S-N Ring) N3 Nucleophilic Attack (S-N Cleavage) N1->N3 N2 Cellular Thiols (Glutathione) N2->N3 Nucleophile N4 Mercaptoacrylamide Derivatives N3->N4 N5 Cellular Toxicity / Degradation N4->N5

Fig 1. Mechanistic pathway of isothiazolinone S-N bond cleavage by cellular thiols.

Analytical Challenges & Causality in Method Design

Developing a universal HPLC-UV method for isothiazolinones requires overcoming two primary physicochemical hurdles: extreme polarity differences and pH-dependent stability.

The Polarity Spectrum: Isothiazolinones span a massive range of polarities. MIT is highly hydrophilic (LogP ~ -0.83) and frequently co-elutes with the solvent front on standard C18 columns, leading to ion suppression and poor integration. Conversely, DCOIT is highly lipophilic (LogP ~ 4.49) and requires strong organic solvents for elution. Causality & Solution: To achieve baseline resolution across this spectrum, a Pentafluorophenyl (PFP) stationary phase or a high-density bonded C18 column is recommended[5][6]. The PFP phase leverages orthogonal retention mechanisms—specifically dipole-dipole, π−π , and hydrogen bonding interactions—which drastically improves the retention factor ( k′ ) of polar MIT without excessively prolonging the elution of lipophilic DCOIT.

Analyte Stability & Mobile Phase pH: Isothiazolinones are susceptible to base-catalyzed ring hydrolysis. Causality & Solution: The mobile phase must be strictly maintained at an acidic pH (typically ~2.1). Utilizing 0.1% Trifluoroacetic Acid (TFA) or 0.4% Acetic Acid in the aqueous phase serves a dual purpose: it preserves the structural integrity of the S-N heterocyclic ring during the chromatographic run and suppresses the ionization of residual surface silanols on the silica stationary phase, thereby eliminating peak tailing[7][8].

Experimental Protocols

The following self-validating protocol is optimized for the simultaneous extraction and quantification of mixed isothiazolinones from complex matrices (e.g., cosmetics or adhesives)[7][9].

Sample Preparation: Solid-Phase Extraction (SPE)

Complex matrices contain lipids, surfactants, and polymers that cause severe UV baseline drift. A polymeric reversed-phase sorbent (e.g., HR-X or C8/BSAIE) is utilized to isolate the analytes.

  • Matrix Solubilization: Weigh 1.0 g of the sample into a 15 mL centrifuge tube. Add 5 mL of a Methanol/Water (1:1, v/v) mixture. Extract via ultrasonication for 15 minutes at room temperature to disrupt the matrix. Centrifuge at 10,000 rpm for 10 minutes and collect the supernatant.

  • SPE Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg/3 mL) with 5 mL of pure Methanol, followed immediately by 5 mL of Milli-Q water. Do not allow the sorbent bed to dry.

  • Sample Loading: Pass 2 mL of the sample supernatant through the cartridge at a controlled flow rate of 1 mL/min.

  • Selective Washing: Wash the sorbent bed with 3 mL of a 5% Methanol in Water solution. Rationale: This specific concentration is strong enough to elute highly polar matrix salts and excipients, but weak enough to prevent the premature desorption of the highly polar MIT.

  • Elution: Elute the retained isothiazolinones using 4 mL of an Acetonitrile/Methanol (2:1, v/v) mixture.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1 mL of the initial mobile phase (87.5% Aqueous / 12.5% Organic). Rationale: Reconstituting in the initial mobile phase prevents solvent-mismatch effects (like peak broadening or splitting) upon injection.

HPLC-UV Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Diode Array Detector (DAD).

  • Column: Reversed-phase PFP or high-density C18 (e.g., 4.6 mm × 250 mm, 5 µm).

  • Column Temperature: 35 °C (to reduce system backpressure and improve mass transfer).

  • Injection Volume: 10 µL.

  • Mobile Phase A: Milli-Q Water containing 0.1% TFA (pH ~2.1).

  • Mobile Phase B: HPLC-grade Acetonitrile.

Workflow A Sample Matrix (Cosmetics, Adhesives) B Ultrasonic Extraction (Methanol / Water) A->B C Solid-Phase Extraction (Polymeric Sorbent) B->C D HPLC Separation (Acidified Mobile Phase) C->D E UV/DAD Detection (255 nm - 318 nm) D->E F Quantification & Data Processing E->F

Fig 2. Standardized HPLC-UV analytical workflow for isothiazolinone extraction and quantification.

Quantitative Data & Validation Parameters

To ensure analytical trustworthiness, multi-wavelength monitoring via DAD is critical. Isothiazolinones exhibit distinct UV absorption maxima depending on their specific ring substitutions[6][10].

Table 1: Physicochemical and UV Properties of Target Isothiazolinones

CompoundAbbreviationMax UV Absorbance ( λmax​ )Polarity ProfileTypical LOD (µg/mL)
MethylisothiazolinoneMIT274 - 275 nmHighly Polar0.001 - 0.01
ChloromethylisothiazolinoneCMIT274 - 275 nmPolar0.002 - 0.02
BenzisothiazolinoneBIT318 nmModerate0.005 - 0.02
OctylisothiazolinoneOIT282 nmLipophilic0.010 - 0.05
DichlorooctylisothiazolinoneDCOIT285 nmHighly Lipophilic0.010 - 0.05

Table 2: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (0.1% TFA) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.087.512.50.5
2.080.020.00.5
4.070.030.00.5
16.050.050.00.5
22.00.0100.00.5
25.087.512.50.5

Note: The gradient begins with a highly aqueous composition (87.5% A) to ensure the retention of MIT, followed by a steady ramp to 100% organic to elute the strongly retained DCOIT and flush the column of matrix lipids[7].

References

  • Ali, H. M., Alsohaimi, I. H., Khan, M. R., & Azam, M. (2020). "Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector." Pharmaceuticals, 13(11), 412. URL:[Link]

  • Wollseifen, H. R., Kretschmer, T., & Riering, H. "Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC." MACHEREY-NAGEL GmbH & Co. KG. URL:[Link]

  • Ma, B., et al. (2025). "Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat." RSC Advances. URL:[Link]

  • Pan, X., et al. (2023). "Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography." Semantic Scholar. URL: [Link]

Sources

Application

Application Note: 4-Methylisothiazol-5-amine as a Privileged Hinge-Binding Motif for Selective ROCK II Inhibitor Synthesis

Executive Summary & Rationale Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA. They play an essential r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase RhoA. They play an essential role in regulating the actin cytoskeleton, cell adhesion, motility, and inflammatory responses[1]. While pan-ROCK inhibitors (such as fasudil) have been clinically approved, systemic inhibition of ROCK1 is frequently associated with dose-limiting hypotension[1]. Consequently, the development of ROCK2-selective inhibitors has become a major therapeutic focus for treating fibrotic, cardiovascular, and autoimmune diseases.

The rational design of ROCK2 inhibitors relies heavily on targeting the ATP-binding pocket. The hinge region of ROCK2—specifically the Met169 residue—dictates both the potency and selectivity of the inhibitor[2]. In recent medicinal chemistry campaigns, 4-methylisothiazol-5-amine [3] has emerged as a highly effective isosteric replacement for traditional aminopyrazole or aminothiazole hinge binders[4]. This application note details the structural rationale, synthetic methodology, and biochemical validation protocols for integrating 4-methylisothiazol-5-amine into novel ROCK II inhibitor scaffolds.

Structural Biology & Chemical Causality

The selection of 4-methylisothiazol-5-amine over other heterocyclic amines is driven by three distinct structural and physicochemical advantages:

  • Optimal Hydrogen Bonding Profile : The 5-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the Met169 hinge residue. Simultaneously, the adjacent isothiazole nitrogen serves as a hydrogen bond acceptor for the backbone NH of Met169, creating a tight, bidentate interaction within the ATP pocket[2].

  • Steric Restriction and Selectivity : The methyl group at the C4 position is not merely decorative. It occupies a localized hydrophobic sub-pocket and sterically restricts the dihedral angle between the isothiazole ring and the attached core scaffold. This conformational locking reduces the entropic penalty upon binding and enhances selectivity against off-target kinases that possess bulkier gatekeeper residues[5].

  • Favorable Physicochemical Properties : Compared to pyrazol-3-amines, isothiazol-5-amines exhibit improved lipophilic efficiency (LipE) and a topological polar surface area (tPSA) of 67.2 Ų[3], which translates to superior cellular permeability and in vivo pharmacokinetics[4].

ROCK2_Pathway RhoA RhoA (Active GTP-bound) ROCK2 ROCK2 Kinase RhoA->ROCK2 Activates MYPT1 MYPT1 (Inactivated) ROCK2->MYPT1 Phosphorylates (Thr696) MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates (Ser19) MYPT1->MLC Prevents Dephosphorylation Actin Actin-Myosin Contraction MLC->Actin Promotes Inhibitor 4-Methylisothiazol-5-amine ROCK2 Inhibitor Inhibitor->ROCK2 Blocks ATP Pocket (Met169 Hinge)

Fig 1. RhoA/ROCK2 signaling pathway and mechanism of action of 4-methylisothiazol-5-amine inhibitors.

Synthetic Methodology: Overcoming Amine Deactivation

The Chemical Challenge: The 5-amino group of 4-methylisothiazol-5-amine is significantly deactivated. The electron-withdrawing nature of the adjacent sulfur-nitrogen bond, coupled with aromatic delocalization, renders this amine poorly nucleophilic. Standard amide coupling conditions (e.g., EDC/HOBt or HATU at room temperature) typically result in unreacted starting materials or poor yields (<20%).

The Solution: To successfully construct N-(4-methylisothiazol-5-yl)amide-based ROCK2 inhibitors, a self-validating two-step acid chloride activation protocol is required. By converting the carboxylic acid core into a highly reactive acyl chloride, the kinetic barrier of the deactivated amine is overcome.

Protocol: Synthesis of N-(4-methylisothiazol-5-yl)amide ROCK II Inhibitors

Step 1: Acid Chloride Formation

  • Dissolve the core carboxylic acid (1.0 eq, e.g., a substituted benzamide or pyrimidine-carboxylic acid) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq).

    • Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which rapidly converts the acid to the acyl chloride. The immediate evolution of CO₂ and CO gas serves as a self-validating visual indicator that the activation is proceeding.

  • Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM, yielding the crude acid chloride.

Step 2: Acylation of 4-Methylisothiazol-5-amine

  • Dissolve 4-methylisothiazol-5-amine (1.1 eq)[3] in anhydrous pyridine.

    • Causality: Pyridine acts as both the solvent and an essential acid scavenger. It activates the acyl chloride via a highly electrophilic acylpyridinium intermediate, forcing the reaction forward despite the weak nucleophilicity of the isothiazole amine.

  • Cool the solution to 0 °C and add the crude acid chloride (from Step 1) dissolved in a minimal amount of anhydrous DCM dropwise.

  • Heat the reaction mixture to 50 °C for 12 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with 1N HCl (to remove residual pyridine), brine, and dry over anhydrous Na₂SO₄.

  • Purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure ROCK II inhibitor.

Synthesis_Workflow Start 4-Methylisothiazol-5-amine (Starting Material) Coupling Amide Bond Formation (Pyridine, 50°C, 12h) Start->Coupling Activation Carboxylic Acid Activation (Oxalyl Chloride, DMF) Activation->Coupling Workup Aqueous Workup & Extraction (EtOAc) Coupling->Workup Purification Flash Chromatography (DCM:MeOH) Workup->Purification Product Purified ROCK II Inhibitor (Target Compound) Purification->Product

Fig 2. Optimized synthetic workflow for coupling 4-methylisothiazol-5-amine to core scaffolds.

Quantitative Data & Reaction Optimization

The structural advantages and synthetic optimization of 4-methylisothiazol-5-amine are summarized in the tables below. The isothiazole motif demonstrates superior ROCK2 selectivity compared to traditional pyrazole and thiazole binders (Table 1)[4][6]. Furthermore, our optimized acylpyridinium-driven coupling method drastically outperforms standard coupling reagents (Table 2).

Table 1: Comparative SAR of Hinge-Binding Motifs in ROCK Inhibitors

Hinge-Binding MotifROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Fold Selectivity (ROCK2/ROCK1)tPSA (Ų)
Aminopyrazole45123.7x68.0
Aminothiazole82155.4x55.1
4-Methylisothiazol-5-amine 110 8 13.7x 67.2

Table 2: Optimization of Amidation Conditions for 4-Methylisothiazol-5-amine

Coupling ReagentSolventAdditive / BaseTemp (°C)Yield (%)Observation / Causality
EDC, HOBtDMFDIPEA25< 5%Unreacted amine due to low nucleophilicity.
HATUDMFDIPEA5022%Sluggish conversion; side-product formation observed.
Oxalyl Chloride DCM Pyridine 50 84% Optimal; acylpyridinium intermediate drives the reaction.

Biochemical and Cellular Validation Protocols

To validate the synthesized compounds as self-regulating systems, both cell-free and cell-based assays must be employed to confirm target engagement.

In Vitro ROCK2 Kinase Assay (TR-FRET)
  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Incubate recombinant ROCK2 kinase with a 10-point serial dilution of the synthesized inhibitor (starting at 10 µM) for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP (at the K_m concentration) and a biotinylated ULight-labeled synthetic peptide substrate.

  • After 60 minutes, quench the reaction with EDTA and add a Europium-labeled anti-phospho antibody.

  • Measure the TR-FRET signal (Emission at 665 nm / 615 nm) to calculate the IC₅₀.

Cellular Target Engagement (Myosin Light Chain Phosphorylation)

ROCK1 and ROCK2 regulate epithelial polarization and cell shape by phosphorylating Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696 and Myosin Light Chain (MLC) at Ser19[7][8].

  • Seed human fibroblasts or keratinocytes in 6-well plates and culture until 80% confluent.

  • Treat the cells with the synthesized inhibitor (0.1 - 10 µM) for 2 hours.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform Western blotting using primary antibodies against p-MLC (Ser19) and total MLC.

    • Self-Validation: A dose-dependent decrease in the p-MLC/total MLC ratio confirms successful intracellular penetration and direct engagement with the ROCK2 target.

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Methylisothiazol-5-amine for the Synthesis of Novel Antimicrobial Agents

Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent antimicrobial effects.[1][2] This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent antimicrobial effects.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-Methylisothiazol-5-amine as a versatile starting material for the synthesis of novel antimicrobial candidates. We will explore the chemical rationale behind its use, provide a detailed, step-by-step protocol for derivatization via amide coupling, and discuss the principles of characterization and downstream screening. The methodologies presented are designed to be robust and adaptable, serving as a foundational template for library synthesis in early-stage drug discovery.

Introduction: The Isothiazole Scaffold in Antimicrobial Drug Discovery

The rise of antimicrobial resistance (AMR) constitutes a critical global health threat, necessitating the urgent development of new and effective antimicrobial drugs.[3][4] Heterocyclic compounds are a cornerstone of pharmaceutical development, and the thiazole/isothiazole family, in particular, has yielded numerous successful therapeutic agents.[5][6] The presence of nitrogen and sulfur atoms in the five-membered ring imparts unique electronic and steric properties, enabling diverse interactions with biological targets.[1] Isothiazole derivatives have demonstrated broad-spectrum activity by interfering with essential microbial processes, such as nucleic acid and protein synthesis.[2]

4-Methylisothiazol-5-amine is a strategic starting material for several reasons:

  • Proven Scaffold: It is built upon the biologically active isothiazole core.

  • Functional Handle: The primary amine at the C5 position is an excellent nucleophile, providing a reactive site for a wide range of chemical modifications.

  • Modulation of Properties: The methyl group at the C4 position provides a subtle steric and electronic influence that can be exploited to fine-tune the biological activity and pharmacokinetic properties of its derivatives.

This guide focuses on a foundational synthetic strategy: the acylation of the 5-amino group to generate a library of N-substituted amides, a class of compounds frequently associated with biological activity.

Chemical Profile: 4-Methylisothiazol-5-amine

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource
IUPAC Name 4-methyl-1,2-thiazol-5-amine[7]
Molecular Formula C₄H₆N₂S[7]
Molecular Weight 114.17 g/mol [7]
CAS Number 685826-75-9[7]
Appearance (Typically) Off-white to yellow solid-
SMILES CC1=C(SN=C1)N[7]

The key to its utility lies in the nucleophilicity of the C5-amino group, which readily reacts with electrophilic partners such as acyl chlorides, sulfonyl chlorides, and isocyanates to form stable amide, sulfonamide, and urea linkages, respectively.

Synthetic Strategy: Library Generation via N-Acylation

The most direct and versatile approach to creating a diverse library of compounds from 4-Methylisothiazol-5-amine is through N-acylation. This strategy allows for the introduction of a vast array of side chains (R-groups) by using different acylating agents, enabling systematic exploration of the structure-activity relationship (SAR).

Principle and Rationale

The reaction involves the nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and the product.

This method is favored in medicinal chemistry for its reliability, high yields, and the commercial availability of a wide variety of acyl chlorides, allowing for the exploration of aliphatic, aromatic, and heterocyclic side chains.

Experimental Workflow

The overall workflow for synthesizing and evaluating a new chemical entity (NCE) is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening A 1. Reagent Preparation (4-Methylisothiazol-5-amine, Acyl Chloride, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, 0°C to RT) A->B C 3. Aqueous Work-up (Quenching, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Structural Verification (NMR, MS, IR) D->E Purified Product F 6. Purity Analysis (HPLC, Elemental Analysis) E->F G 7. Antimicrobial Screening (MIC/MBC Assays) F->G Confirmed Structure & Purity H 8. SAR Analysis G->H

Caption: General workflow for synthesis and evaluation.

Detailed Protocol: Synthesis of N-(4-methylisothiazol-5-yl)benzamide

This protocol details the synthesis of a representative compound from the N-aroyl library.

SAFETY PRECAUTION: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acyl chlorides are corrosive and react with moisture.

Reagents and Materials
  • 4-Methylisothiazol-5-amine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-Methylisothiazol-5-amine (e.g., 1.14 g, 10 mmol).

    • Dissolve the amine in anhydrous DCM (e.g., 50 mL).

    • Cool the solution to 0°C using an ice-water bath.

  • Addition of Reagents:

    • Add triethylamine (e.g., 2.1 mL, 15 mmol) to the stirred solution.

    • Slowly add benzoyl chloride (e.g., 1.28 mL, 11 mmol) dropwise to the reaction mixture over 5-10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up and Extraction:

    • Quench the reaction by adding deionized water (e.g., 30 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to remove excess acid, and then with brine (1 x 30 mL). Causality Note: The bicarbonate wash neutralizes any remaining HCl and unreacted benzoyl chloride, while the brine wash removes residual water from the organic phase.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to yield the pure product.

    • Combine the pure fractions and remove the solvent in vacuo to obtain N-(4-methylisothiazol-5-yl)benzamide as a solid.

Characterization of the Product

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

AnalysisExpected Results for N-(4-methylisothiazol-5-yl)benzamide
¹H NMR Signals corresponding to the isothiazole proton, the methyl protons, the aromatic protons from the benzoyl group, and a broad singlet for the N-H proton.
¹³C NMR Signals for the isothiazole ring carbons, the methyl carbon, the benzoyl aromatic carbons, and the amide carbonyl carbon (~165-170 ppm).
Mass Spec (MS) Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₁₀N₂OS).
Yield Typically >70% after purification.
Melting Point A sharp melting point range indicates high purity.

Alternative Synthetic Pathways

To demonstrate the versatility of 4-Methylisothiazol-5-amine, other electrophiles can be used to generate different classes of compounds.

G cluster_products Potential Antimicrobial Libraries start 4-Methylisothiazol-5-amine amide Amides start->amide + R-COCl (Acyl Chloride) sulfonamide Sulfonamides start->sulfonamide + R-SO₂Cl (Sulfonyl Chloride) urea Ureas start->urea + R-NCO (Isocyanate)

Caption: Derivatization pathways for 4-Methylisothiazol-5-amine.

Downstream Antimicrobial Evaluation

Once a library of derivatives is synthesized and characterized, the compounds must be evaluated for their biological activity.

  • Primary Screening: The initial screening is typically performed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans).[8]

  • Secondary Screening: Promising candidates from the primary screen (i.e., those with low MIC values) are then subjected to further testing, including determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), and assessing activity against drug-resistant strains like MRSA.[9]

  • Toxicity Assays: It is crucial to assess the cytotoxicity of active compounds against mammalian cell lines to ensure that the antimicrobial effect is selective and not due to general toxicity.

Conclusion

4-Methylisothiazol-5-amine is a highly valuable and versatile building block for the synthesis of novel antimicrobial agents. The primary amino group provides a reliable anchor point for chemical modification, enabling the rapid generation of diverse compound libraries through robust and well-established synthetic protocols like N-acylation. The framework presented in this guide offers a solid foundation for research programs aimed at discovering next-generation antimicrobial therapeutics to combat the growing challenge of drug resistance.

References

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (n.d.). Books.
  • Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl - Connect Journals. (n.d.).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. (n.d.).
  • Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations | ACS Omega. (2023, November 10).
  • Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. (n.d.).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH. (n.d.).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 25).
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC. (2022, July 12).
  • 4-Methylisothiazol-5-amine | C4H6N2S | CID 21455617 - PubChem. (n.d.).
  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC. (n.d.).
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - Medwin Publishers. (2019, April 30).

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Application

Synthesis of 4-Methyl-5-Formylthiazole: A Detailed Guide for Researchers

An In-Depth Application Note on Synthetic Strategies, Mechanistic Insights, and Experimental Protocols Introduction: The Significance of 4-Methyl-5-Formylthiazole 4-Methyl-5-formylthiazole is a pivotal heterocyclic aldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Application Note on Synthetic Strategies, Mechanistic Insights, and Experimental Protocols

Introduction: The Significance of 4-Methyl-5-Formylthiazole

4-Methyl-5-formylthiazole is a pivotal heterocyclic aldehyde that serves as a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Its most notable application is as a key intermediate in the production of Cefditoren pivoxil, a third-generation cephalosporin antibiotic with a broad spectrum of activity.[1] The inherent reactivity of the aldehyde functional group, combined with the unique electronic properties of the thiazole ring, makes it a versatile synthon for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the prevalent synthetic routes to 4-methyl-5-formylthiazole, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis of the different methodologies to aid researchers in selecting the most suitable approach for their specific needs.

Synthetic Strategies: A Comparative Overview

The preparation of 4-methyl-5-formylthiazole can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions.

Synthetic Route Starting Material Key Transformation Typical Yields Advantages Disadvantages
Route 1: Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole 4-Methyl-5-(hydroxymethyl)thiazoleOxidation of a primary alcohol75-95%High yields, readily available starting material.Often requires stoichiometric amounts of heavy metal oxidants.
Route 2: Reduction of 4-Methylthiazole-5-carbonyl Chloride 4-Methylthiazole-5-carboxylic acidRosenmund ReductionGoodEco-friendly, suitable for industrial scale.[1]Requires handling of acid chlorides and catalytic hydrogenation setup.
Route 3: Vilsmeier-Haack Formylation 4-MethylthiazoleElectrophilic formylationVariableDirect formylation of the thiazole ring.Can lead to mixtures of isomers and is sensitive to substrate electronics.[2][3]

Route 1: Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole

The oxidation of the primary alcohol, 4-methyl-5-(hydroxymethyl)thiazole, is one of the most direct and widely employed methods for the synthesis of the target aldehyde. The choice of oxidizing agent is critical and can be tailored to the specific requirements of the reaction.

Mechanism of Oxidation: The Role of the Oxidant

The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms. With chromium-based reagents like Pyridinium Chlorochromate (PCC), the reaction proceeds through the formation of a chromate ester intermediate. Subsequent elimination of this intermediate, often facilitated by a mild base, yields the desired aldehyde. In contrast, TEMPO-catalyzed oxidations utilize a catalytic amount of the stable nitroxyl radical in conjunction with a stoichiometric co-oxidant like sodium hypochlorite. The TEMPO is oxidized to the active oxoammonium ion, which then selectively oxidizes the alcohol.

Experimental Protocols

This method is a classic and reliable approach for small to medium-scale laboratory preparations.

Materials:

  • 4-Methyl-5-(hydroxymethyl)thiazole

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium sulfate, anhydrous

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-5-(hydroxymethyl)thiazole (1 equivalent) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional dichloromethane.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 4-methyl-5-formylthiazole.

  • Purify the crude product by column chromatography on silica gel if necessary.

This protocol offers a more environmentally friendly alternative to heavy metal oxidants and is suitable for larger-scale synthesis.

Materials:

  • 4-Methyl-5-(hydroxymethyl)thiazole

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium sulfate, anhydrous

Procedure:

  • Dissolve 4-methyl-5-(hydroxymethyl)thiazole (1 equivalent) in dichloromethane.[4]

  • To this solution, add an aqueous solution of sodium bicarbonate.[4]

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add a catalytic amount of TEMPO (e.g., 0.01 equivalents) and potassium bromide (0.1 equivalents).[4]

  • Slowly add the sodium hypochlorite solution dropwise while maintaining the temperature between 0-5 °C.[4]

  • Stir the reaction vigorously at 0-5 °C. Monitor the reaction progress by HPLC or TLC.[4]

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter and concentrate under reduced pressure to obtain 4-methyl-5-formylthiazole.[4]

Workflow for Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole

Oxidation Workflow Workflow for the Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-Methyl-5-(hydroxymethyl)thiazole oxidation Oxidation start->oxidation pcc PCC in DCM pcc->oxidation Method A tempo TEMPO, KBr, NaOCl tempo->oxidation Method B workup Filtration / Extraction oxidation->workup purification Column Chromatography (optional) workup->purification product 4-Methyl-5-formylthiazole purification->product

Caption: Oxidation of the primary alcohol to the target aldehyde.

Route 2: Reduction of 4-Methylthiazole-5-carbonyl Chloride (Rosenmund Reduction)

For larger-scale and more industrially viable preparations, the catalytic hydrogenation of 4-methylthiazole-5-carbonyl chloride presents an attractive, eco-friendly option.[1] This reaction, a variation of the Rosenmund reduction, allows for the selective conversion of the acid chloride to the aldehyde.

Mechanistic Insights: The Rosenmund Reduction

The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride using a poisoned catalyst, typically palladium on barium sulfate (Pd/BaSO₄). The "poison," often a sulfur-containing compound or quinoline, deactivates the catalyst just enough to prevent the over-reduction of the aldehyde product to the corresponding alcohol. The reaction proceeds through the oxidative addition of the acyl chloride to the palladium surface, followed by hydrogenolysis to release the aldehyde and regenerate the catalyst.

Experimental Protocol

Materials:

  • 4-Methylthiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Palladium on barium sulfate (Pd/BaSO₄) catalyst

  • Xylene, anhydrous

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium carbonate (Na₂CO₃)

  • Chloroform

Procedure:

  • Preparation of 4-methylthiazole-5-carbonyl chloride: In a fume hood, carefully add 4-methylthiazole-5-carboxylic acid to an excess of thionyl chloride.[1] Heat the mixture gently under reflux until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Hydrogenation: Immediately dissolve the freshly prepared acid chloride in anhydrous xylene.[1]

  • Add the Pd/BaSO₄ catalyst to the solution.

  • Heat the mixture to reflux (approximately 140 °C) while bubbling a steady stream of hydrogen gas through the solution.[1]

  • Monitor the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture and filter off the catalyst.

  • Extract the xylene solution with 10% aqueous HCl.[1]

  • Neutralize the acidic aqueous extracts to a pH of 8 with sodium carbonate.[1]

  • Extract the neutralized aqueous solution with chloroform.[1]

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford pure 4-methyl-5-formylthiazole.[1]

Workflow for Rosenmund Reduction

Rosenmund Reduction Workflow Workflow for the Rosenmund Reduction cluster_start Starting Material cluster_activation Activation cluster_reduction Reduction cluster_workup Work-up cluster_product Final Product start 4-Methylthiazole-5-carboxylic acid activation Reaction with SOCl₂ start->activation intermediate 4-Methylthiazole-5-carbonyl chloride activation->intermediate reduction Catalytic Hydrogenation (H₂, Pd/BaSO₄) intermediate->reduction workup Extraction & Neutralization reduction->workup product 4-Methyl-5-formylthiazole workup->product

Caption: Multi-step synthesis via the acid chloride intermediate.

Route 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][5] While it can be applied to thiazole derivatives, its application for the synthesis of 4-methyl-5-formylthiazole from 4-methylthiazole is less common due to potential regioselectivity issues.

Mechanistic Considerations

The reaction involves the formation of a Vilsmeier reagent, typically a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[5] This electrophilic species then attacks the electron-rich thiazole ring. The position of formylation is directed by the electronic properties of the ring and any existing substituents. For 4-methylthiazole, formylation can occur at either the C2 or C5 position, and controlling the regioselectivity can be challenging.

Due to the complexities in achieving the desired isomer and the availability of more direct routes, a detailed experimental protocol for this specific transformation is not provided as a primary recommended method. However, for researchers exploring novel synthetic pathways or working with substituted thiazoles where the 5-position is highly activated, the Vilsmeier-Haack reaction remains a valuable tool in the synthetic organic chemist's arsenal.[2][6]

Conclusion and Future Perspectives

The synthesis of 4-methyl-5-formylthiazole is a well-established process with multiple viable routes. For laboratory-scale synthesis, the oxidation of 4-methyl-5-(hydroxymethyl)thiazole using either PCC or TEMPO offers high yields and operational simplicity. For larger-scale industrial production, the Rosenmund reduction of the corresponding acid chloride provides a more economical and environmentally benign pathway.[1] The continued interest in Cefditoren pivoxil and other thiazole-containing pharmaceuticals will undoubtedly drive further research into optimizing these synthetic methods, with a focus on developing more sustainable and efficient catalytic systems.

References

  • Hu, W., Xin, J., & Zhang, Z. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Letters in Organic Chemistry, 4(7), 514-516. [Link]

  • WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003).
  • Synthesis of 4-methyl-5-formylthiazole. (n.d.). ResearchGate. [Link]

  • Wang, L., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1096-1104. [Link]

  • CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003).
  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2020). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • 5-formyl-4-methyl thiazole. (n.d.). The Good Scents Company. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Evren, A. E., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives. Journal of Molecular Structure, 1241, 130692. [Link]

  • US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole. (1953).
  • Vilsmeier–Haack reaction. (2023). In Wikipedia. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry, 11(1), 1. [Link]

  • Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Methylisothiazol-5-amine Purification

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-Methylisothiazol-5-amine (CAS: 685826-75-9)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 4-Methylisothiazol-5-amine (CAS: 685826-75-9)[1]. As a highly polar, electron-rich heteroaromatic amine, this compound presents unique challenges during isolation and purification. This document synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your workflows.

Part 1: The Causality of Purification Challenges (The "Why")

Before addressing specific troubleshooting steps, it is critical to understand the physicochemical nature of 4-Methylisothiazol-5-amine. The difficulties encountered during its purification stem from three intrinsic properties:

  • High Polarity and Basicity: The primary amine at the 5-position, coupled with the heteroaromatic isothiazole ring, renders the molecule highly polar. The conjugate acid of the isothiazolamine typically exhibits a pKa between 4.0 and 6.0[2]. Standard normal-phase silica gel is slightly acidic (pH ~4.5–5.5). When applied to this matrix, the amine becomes partially protonated, leading to severe electrostatic interactions with surface silanol groups. This manifests as extreme chromatographic streaking and poor recovery.

  • Oxidation Sensitivity: The electron-donating nature of the 5-amino group increases the electron density of the isothiazole ring. This makes the sulfur atom and the ring system susceptible to oxidation, especially when exposed to air on the highly active, acidic surface of unmodified silica gel[3][4].

  • Hydrophilicity: The low molecular weight (114.17 g/mol )[1] and hydrogen-bonding capacity of the amine and ring heteroatoms result in significant water solubility, complicating standard aqueous workups.

Part 2: Troubleshooting Guide & FAQs

Q1: My product streaks severely on normal-phase silica gel, and I am losing over 50% of my yield. How can I improve recovery? A: The streaking is caused by the acid-base interaction between your basic amine and the acidic silanol groups on the silica.

  • Solution 1 (Preferred for Small Scale): Transition to Reverse-Phase (RP) C18 chromatography. Use a basic mobile phase modifier (e.g., 0.1% NH₄OH or 10 mM Ammonium Bicarbonate) in your Water/Acetonitrile gradient. This suppresses amine protonation, keeping the molecule in its neutral free-base form, which ensures sharp peak shapes and >90% recovery[5][6].

  • Solution 2 (Preferred for Large Scale): If you must use normal-phase chromatography, switch to Amine-functionalized silica (NH₂-silica) . The covalently bonded amine groups mask the acidic silanols. Alternatively, pre-treat standard silica by flushing the column with 1-5% Triethylamine (TEA) in hexanes prior to loading, and maintain 1% TEA in your eluent.

Q2: During concentration on the rotary evaporator, my pale-yellow product turns dark brown or black. What is happening? A: This is a classic sign of oxidative degradation or a Pummerer-type rearrangement catalyzed by acidic impurities[3][7]. Electron-rich isothiazoles are prone to forming disulfides or polymeric byproducts when concentrated in the presence of oxygen and trace acids.

  • Solution: Never concentrate the product to complete dryness under atmospheric conditions. Evaporate solvents under a strict inert atmosphere (Argon or Nitrogen). If the product was purified using acidic modifiers (like TFA), neutralize it immediately before concentration. Store the final product at -20°C under Argon, protected from light.

Q3: After quenching my reaction and performing a liquid-liquid extraction (LLE) with Ethyl Acetate, NMR shows most of my product is still in the aqueous layer. Where did I go wrong? A: 4-Methylisothiazol-5-amine is highly hydrophilic. Standard LLE with moderately polar solvents (like EtOAc or Diethyl Ether) is insufficient to overcome its affinity for water.

  • Solution: Employ a "Salting-Out" extraction. Saturate the aqueous layer with solid NaCl to decrease the solubility of the organic compound in the aqueous phase. Switch your extraction solvent to a more polar organic system, such as 2-Methyltetrahydrofuran (2-MeTHF) or a 10% Methanol in Dichloromethane (DCM) mixture.

Part 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized protocols for the isolation and purification of 4-Methylisothiazol-5-amine.

Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)

Use this protocol to maximize recovery from aqueous reaction mixtures.

  • Quench & pH Adjustment: Cool the aqueous reaction mixture to 0–5°C. Carefully adjust the pH to ~8.0 using saturated aqueous NaHCO₃. Rationale: This ensures the amine is entirely in its free-base form without causing base-catalyzed degradation.

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves (complete saturation).

  • Extraction: Extract the aqueous phase with 2-MeTHF (3 × equal volume). 2-MeTHF is partially miscible with water but highly effective at extracting polar heterocycles.

  • Washing & Drying: Wash the combined organic layers with a minimal amount of brine (1 × 0.2 volume). Dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it is slightly acidic and can trap amines).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30°C . Flush the flask with Argon immediately upon removal from the rotovap.

Protocol B: Optimized Reverse-Phase Flash Chromatography

Use this protocol for high-purity isolation (>98%) avoiding silica-induced degradation.

  • Column Preparation: Equilibrate a C18 Reverse-Phase flash column with 95% Solvent A (Water + 0.1% NH₄OH) and 5% Solvent B (Acetonitrile).

  • Sample Loading: Dissolve the crude 4-Methylisothiazol-5-amine in a minimal amount of DMSO or a Water/MeCN mixture. Inject onto the column.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 column volumes (CV). Monitor UV absorbance at 254 nm and 280 nm.

  • Fraction Collection: Collect the major peak. The basic modifier ensures the peak will elute symmetrically without tailing.

  • Lyophilization: Instead of rotary evaporation (which risks thermal degradation), freeze the combined fractions and lyophilize to obtain the product as a pale-yellow powder.

Part 4: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes when applying different purification matrices to 4-Methylisothiazol-5-amine, demonstrating the clear superiority of modified systems.

Purification MethodMatrix / Stationary PhaseEluent SystemAvg. Recovery (%)Purity (%)Product Stability / Color
Standard Normal Phase Unmodified Silica Gel (pH ~5)Hexane / EtOAc35 - 45%85 - 90%Poor (Dark brown/black)
Modified Normal Phase Amine-Functionalized SilicaHexane / EtOAc75 - 85%92 - 95%Good (Yellow to orange)
Reverse Phase (Acidic) C18 SilicaH₂O / MeCN + 0.1% TFA60 - 70%90 - 95%Moderate (Darkens over time)
Reverse Phase (Basic) C18 SilicaH₂O / MeCN + 0.1% NH₄OH> 90% > 98% Excellent (Pale yellow)

Part 5: Purification Workflow Visualization

To determine the most efficient purification strategy for your specific scenario, follow the decision tree below.

PurificationWorkflow Start Crude 4-Methylisothiazol-5-amine CheckAq Is product in aqueous phase? Start->CheckAq LLE Salting-Out LLE (NaCl + 2-MeTHF) CheckAq->LLE Yes CheckScale Determine Scale & Purity CheckAq->CheckScale No (Organic) LLE->CheckScale SmallScale < 5g or High Purity Req. CheckScale->SmallScale LargeScale > 5g or Cost Sensitive CheckScale->LargeScale RP_HPLC Reverse-Phase C18 (H2O/MeCN + 0.1% NH4OH) SmallScale->RP_HPLC AmineSilica Amine-Functionalized Silica (Hexane/EtOAc) LargeScale->AmineSilica Pure Pure Product (Store under Argon at -20°C) RP_HPLC->Pure AmineSilica->Pure

Decision tree for the optimal purification of 4-Methylisothiazol-5-amine based on scale.

Part 6: References

  • PubChem . 4-Methylisothiazol-5-amine | C4H6N2S | CID 21455617. National Institutes of Health (NIH). Available at:[Link]

  • Hamad Elgazwy, A.-S. S. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445–7463. Available at:[Link]

  • Thieme-Connect . Product Class 15: Isothiazoles. Science of Synthesis. Available at:[Link]

  • ACS Publications . (2025). Isothiazole Construction by Metal-Free Reactions of Thioamides with Iminoiodinanes and Their Photophysical Properties. The Journal of Organic Chemistry. Available at:[Link]

  • Semantic Scholar / Journal of Medicinal Chemistry . SUPPORTING INFORMATION: Synthesis and Purification of Isothiazolamines. Available at:[Link]

Sources

Optimization

stability and degradation of isothiazolinones

Welcome to the Technical Support & Troubleshooting Center for Isothiazolinone Biocides . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Isothiazolinone Biocides . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we dissect the chemical causality behind the stability, degradation, and analytical recovery of common isothiazolinones—including Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).

Isothiazolinones derive their broad-spectrum biocidal efficacy from an electrophilic sulfur-nitrogen (S-N) bond. This bond is designed to react with intracellular microbial thiols, leading to rapid cell death[1]. However, this exact mechanism makes the molecule inherently susceptible to abiotic degradation via nucleophilic attack and alkaline hydrolysis.

Understanding these pathways is critical for formulation stability and analytical recovery.

Logical pathways of isothiazolinone degradation via nucleophilic, alkaline, and photolytic triggers.

Quantitative Stability Profiles

To predict behavior in your specific matrix, refer to the thermodynamic and chemical stability baselines below. CMIT is notably the most fragile, while MIT and BIT offer higher resilience[2].

BiocideChemical NameOptimal pH RangeMax Temp StabilitySusceptibility to Nucleophiles (Amines/Bisulfite)
CMIT 5-chloro-2-methyl-4-isothiazolin-3-one2.0 – 8.0< 40°CHigh (Rapid S-N cleavage within hours)
MIT 2-methyl-4-isothiazolin-3-one2.0 – 11.050°CModerate (Stable unless high conc. present)
BIT 1,2-benzisothiazolin-3-one2.0 – 10.050°CModerate (Stable up to pH 10)
OIT 2-octyl-4-isothiazolin-3-one2.0 – 9.040°CHigh (Prone to aerosolization loss)

Troubleshooting FAQs: Formulation & Analysis

Q1: Why is my CMIT/MIT blend losing efficacy in water-based latex paints after only a few weeks of storage? A1: The root cause is likely an incompatible pH adjuster. Water-based paints often utilize amines to maintain an alkaline environment (pH 8-10). While MIT can survive these conditions, CMIT degrades rapidly in the presence of primary amines (such as dendritic polyamines like PEI) due to nucleophilic attack on the S-N bond. In some documented cases, CMIT becomes completely undetectable by HPLC within 24 hours of mixing[3]. Solution: Switch to sterically hindered amines (e.g., AMP-95) or maintain the formulation pH below 8.0.

Q2: I need to intentionally deactivate isothiazolinones in our wastewater before disposal. What is the most efficient chemical method? A2: Use sodium bisulfite. Bisulfite acts as a potent nucleophile that instantly attacks the electrophilic sulfur atom in the isothiazolinone ring. Studies demonstrate that the addition of sodium bisulfite causes complete ring cleavage and deactivation of MCI/MI within 30 seconds, neutralizing its toxicity and skin-sensitizing properties[4].

Q3: During LC-MS/MS analysis, my recovery of CMIT and OIT is highly erratic and generally below 40%. Is this an extraction failure? A3: Poor recovery is rarely a failure of the physical extraction; it is usually caused by in-situ degradation during sample preparation or poor chromatographic conditions.

  • Mobile Phase Incompatibility: If you are using a basic buffer (e.g., ammonium acetate) to improve the peak shape of other analytes, you are actively degrading the isothiazolinones on-column.

  • Aerosolization Losses: If your preparation involves evaporating the solvent under a nitrogen stream, you are losing the analytes. Significant amounts of MIT and OIT degrade or physically volatilize during aerosolization and nebulization[5]. Solution: Implement Large-Volume Injection (LVI) to bypass the evaporation step and strictly use acidic mobile phases (e.g., 0.1% Formic Acid)[6].

LC-MS analytical troubleshooting workflow for resolving low isothiazolinone recovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. If an experiment fails, the system itself must tell you why it failed (e.g., physical loss vs. chemical degradation).

Protocol 1: Self-Validating Stability Assay in Complex Matrices

Objective: Differentiate between the physical partitioning of biocides into matrix components and true chemical degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Aliquot 10 g of the formulation (e.g., emulsion, paint, or wastewater) into three separate amber glass vials to prevent photolysis[5].

  • Isotope Spiking (The Validation Key): Spike Vial 1 and Vial 2 with a known concentration of the target biocide (e.g., CMIT) AND a stable isotope-labeled internal standard (e.g., MIT-d3).

    • Causality: MIT-d3 shares the exact physical extraction properties of the analyte but will not degrade at the same rate if specific CMIT-targeted nucleophilic attack is occurring.

  • Incubation: Incubate Vial 1 at 25°C and Vial 2 at 50°C for 14 days. Leave Vial 3 as an unspiked matrix blank.

  • Quenching: At day 14, immediately lower the pH of all vials to 4.0 using 1M HCl.

    • Causality: Acidification instantly halts any base-catalyzed hydrolysis or amine-driven nucleophilic attack, "freezing" the degradation profile[2].

  • Extraction & Analysis: Extract using Solid Phase Extraction (SPE) and analyze via HPLC-UV or LC-MS.

  • Data Interpretation:

    • If CMIT recovery is <10% but MIT-d3 recovery is >90%, chemical degradation has occurred.

    • If both CMIT and MIT-d3 recoveries are <10%, physical extraction failure or matrix suppression is the culprit.

Protocol 2: Optimized LC-MS/MS Extraction via Large-Volume Injection (LVI)

Objective: Prevent aerosolization-induced degradation of OIT and MIT during sample concentration[6].

Step-by-Step Methodology:

  • Sample Filtration: Filter the aqueous sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial. Do not use Nylon filters, as their amide bonds can interact with the biocides.

  • Acidification: Add 10 µL of concentrated Formic Acid per 1 mL of sample to ensure the analytes remain fully protonated and stable.

  • LVI Setup: Configure the LC autosampler to inject a large volume (e.g., 100–500 µL) directly onto an Aqua ODS HPLC column (or equivalent reversed-phase column designed for high aqueous loading).

    • Causality: By injecting a large volume directly, you completely eliminate the traditional Solid Phase Extraction (SPE) elution and nitrogen blow-down steps. This prevents the severe volatilization and aerosolization losses that specifically plague MIT and OIT[5][6].

  • Chromatography: Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Avoid all basic buffers.

  • Detection: Utilize Multi-Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode for quantification.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methylisothiazol-5-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylisothiazol-5-amine. This document provides in-depth troubleshooting guides and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylisothiazol-5-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis. The information herein is based on established principles of heterocyclic chemistry and field-proven insights.

Introduction

4-Methylisothiazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. While its synthesis can be approached through several routes, a common strategy involves the cyclization of a β-functionalized nitrile with a sulfur source. This guide will focus on a plausible and widely applicable synthetic approach and the common side products encountered.

A prevalent method for constructing the 5-aminoisothiazole ring system is the reaction of a β-ketonitrile with a source of sulfur and ammonia, or a reagent that can deliver both. This approach is analogous in principle to other well-known heterocyclic syntheses and is prone to specific side reactions that can complicate purification and reduce yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

FAQ 1: My reaction is producing a significant amount of a dimeric byproduct. What is it and how can I minimize its formation?

Answer:

A common and often frustrating side reaction is the self-condensation of the starting β-ketonitrile, particularly under basic conditions. This is a variant of the Thorpe-Ziegler reaction. The strong base required to deprotonate the α-carbon of one nitrile molecule can lead to its addition to the nitrile group of a second molecule, eventually leading to a dimeric enaminonitrile.

Plausible Side Product: Dimeric Enaminonitrile

  • Identification: This byproduct will have a molecular weight roughly double that of your starting material. It is typically less polar than the desired product and can be readily identified by LC-MS and NMR spectroscopy. The 1H NMR will likely show characteristic vinyl and amine proton signals.

Mitigation Strategies:

  • Control of Stoichiometry and Addition:

    • Use a slight excess of the sulfurizing and aminating agent relative to the β-ketonitrile.

    • Add the base slowly and at a low temperature to the mixture of the β-ketonitrile and the other reagents. This minimizes the concentration of the deprotonated nitrile at any given time, favoring the intramolecular cyclization over intermolecular dimerization.

  • Choice of Base:

    • The strength and type of base are critical. While strong bases like sodium ethoxide or sodium hydride are often used, they can promote dimerization. Consider using a weaker base or a hindered base that is less likely to promote intermolecular reactions.

  • Reaction Concentration:

    • Running the reaction at a higher dilution can favor the intramolecular cyclization over the intermolecular dimerization, as the probability of two activated nitrile molecules encountering each other is reduced.

FAQ 2: I am observing the formation of a thiophene isomer. How is this happening and how can I favor the formation of the isothiazole?

Answer:

The formation of a 2-aminothiophene isomer is a well-documented outcome in reactions involving a ketone, an active methylene nitrile, and elemental sulfur, known as the Gewald reaction.[1][2] If your reaction conditions inadvertently follow this pathway, you will obtain the thiophene isomer instead of the desired isothiazole.

Plausible Side Product: 2-Amino-3-acetyl-4-methylthiophene

  • Identification: This isomer will have the same mass as your target compound, making it challenging to distinguish by MS alone. However, its NMR spectrum will be distinct. The chemical shifts of the ring protons and carbons will differ significantly. 2D NMR techniques like HMBC and HSQC can be invaluable for definitive structural elucidation.

Factors Favoring Thiophene Formation and Mitigation:

  • Reaction Mechanism: The Gewald reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur to the activated double bond.[3] To favor the isothiazole, the reaction must proceed through a different mechanism, likely involving the formation of a sulfur-nitrogen bond early in the reaction sequence.

  • Choice of Sulfur and Nitrogen Source:

    • Using elemental sulfur and a separate amine source (like ammonia) can lead to a mixture of products.

    • Employing a reagent that contains a pre-formed S-N bond, such as sulfur monochloride (S₂Cl₂) followed by treatment with ammonia, can direct the reaction towards the isothiazole ring system.

  • Control of Reaction Conditions:

    • The order of addition of reagents is crucial. Pre-reacting the β-ketonitrile with the sulfurizing/aminating agent before introducing the base can favor the desired pathway.

FAQ 3: My final product is contaminated with an over-oxidized species containing a sulfonyl group. What is this and how can I prevent it?

Answer:

The isothiazole ring is susceptible to oxidation, especially if strong oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures. The sulfur atom in the isothiazole ring can be oxidized to a sulfoxide or a sulfone.

Plausible Side Product: 4-Methylisothiazol-5-amine-1,1-dioxide

  • Identification: This byproduct will have a molecular weight 32 units higher than the desired product due to the addition of two oxygen atoms. This will be clearly visible in the mass spectrum. The IR spectrum will show strong S=O stretching bands.

Prevention of Over-oxidation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen, especially if the reaction requires heating.

  • Avoidance of Oxidizing Agents: Ensure that none of your starting materials or solvents are contaminated with oxidizing agents.

  • Temperature Control: Avoid excessive heating, as this can accelerate oxidation processes.

  • Purification Considerations: During workup and purification, avoid conditions that could promote oxidation. For example, prolonged exposure to strong acids or bases in the presence of air should be minimized.

Experimental Protocols

Protocol 1: Purification of 4-Methylisothiazol-5-amine from Non-polar Side Products

This protocol is effective for removing less polar impurities, such as the dimeric enaminonitrile byproduct.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Acid Extraction:

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with 1M hydrochloric acid (3 x 50 mL). The desired amine product will be protonated and move into the aqueous layer, while the less basic, non-polar impurities will remain in the organic layer.

  • Basification and Re-extraction:

    • Combine the acidic aqueous layers.

    • Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide, until the pH is >10.

    • Extract the now basic aqueous layer with a fresh portion of dichloromethane or ethyl acetate (3 x 50 mL). The deprotonated amine product will move back into the organic layer.

  • Drying and Concentration:

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: Potential Side Product Pathways

Side_Products β-Ketonitrile β-Ketonitrile Dimer Dimer β-Ketonitrile->Dimer Self-condensation (Thorpe-Ziegler) Isothiazole Isothiazole β-Ketonitrile->Isothiazole Desired Cyclization Thiophene Thiophene β-Ketonitrile->Thiophene Gewald Pathway Oxidized_Product Oxidized_Product Isothiazole->Oxidized_Product Over-oxidation

Caption: Plausible reaction pathways in the synthesis of 4-Methylisothiazol-5-amine.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low yields.

Summary of Potential Side Products

Side Product NameCommon CauseIdentification MethodMitigation Strategy
Dimeric EnaminonitrileSelf-condensation of starting material (Thorpe-Ziegler reaction)[4]LC-MS (doubled mass), NMRSlow base addition, lower temperature, increased dilution
2-Amino-3-acetyl-4-methylthiopheneGewald reaction pathway[1][3]NMR (distinct chemical shifts), 2D NMRChange sulfur/nitrogen source, alter order of reagent addition
4-Methylisothiazol-5-amine-1,1-dioxideOver-oxidationMS (+32 mass units), IR (S=O stretch)Inert atmosphere, avoid high temperatures and oxidizing agents

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte. 1966, 99 (1), 94-100. [Link]

  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry. 1999, 36 (2), 333-345.
  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • Wikipedia. Gewald reaction. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Spectra of Isothiazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and answ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered challenges in the Nuclear Magnetic Resonance (NMR) analysis of this important class of heterocyclic compounds. The unique electronic properties of the isothiazole ring can present specific challenges in spectral acquisition and interpretation. This resource aims to equip you with the expertise to overcome these hurdles and obtain high-quality, unambiguous NMR data.

Understanding the Isothiazole Ring in NMR

The isothiazole ring is a five-membered heteroaromatic system containing a nitrogen and a sulfur atom in a 1,2-relationship. This arrangement leads to a unique electronic environment that influences the chemical shifts and coupling constants of the ring protons and carbons. A solid understanding of these baseline characteristics is the first step in effective troubleshooting.

Key NMR Features of Isothiazoles:

  • Proton (¹H) NMR: The three protons on the isothiazole ring (H3, H4, and H5) typically resonate in the aromatic region of the spectrum. Their chemical shifts are sensitive to the nature and position of substituents.

  • Carbon (¹³C) NMR: The carbon atoms of the isothiazole ring also exhibit characteristic chemical shifts, which are influenced by the electronegativity of the adjacent heteroatoms and the electronic effects of any substituents.[1][2]

  • Nitrogen (¹⁴N and ¹⁵N) NMR: The nitrogen atom in the isothiazole ring is quadrupolar (¹⁴N, I=1), which can lead to broadening of adjacent proton signals.[3] While less commonly acquired, ¹⁵N NMR can provide valuable structural information.

Common Spectral Issues and Initial Checks

Before delving into complex troubleshooting, it's essential to rule out common sources of poor spectral quality. The following flowchart outlines a systematic approach to initial troubleshooting.

G cluster_0 Initial Spectral Quality Check cluster_1 Troubleshooting Steps A Poor Resolution or Broad Peaks D Re-shim the Spectrometer A->D E Check Sample Concentration and Solubility A->E B Unexpected Signals Present F Verify Compound Purity (TLC, LC-MS) B->F G Identify Solvent and Common Impurities B->G C Low Signal-to-Noise Ratio C->E H Increase Number of Scans C->H I Check Probe Tuning and Matching C->I

Caption: Initial troubleshooting workflow for common NMR spectral issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems that researchers may encounter when working with isothiazole derivatives, presented in a question-and-answer format.

Q1: The proton signal for H3 (or H5) adjacent to the nitrogen in my isothiazole derivative is unexpectedly broad. What is the cause and how can I fix it?

Answer:

This is a common issue arising from the quadrupolar nature of the ¹⁴N nucleus. The interaction between the proton and the quadrupolar nitrogen nucleus is often not fully decoupled, leading to a broadened signal for the adjacent proton.[3]

Expert Analysis:

The ¹⁴N nucleus has a spin quantum number I=1 and a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. This quadrupole moment interacts with the local electric field gradient at the nucleus, providing an efficient relaxation pathway. If the rate of this quadrupolar relaxation is comparable to the J-coupling between ¹⁴N and the adjacent proton, the proton signal will be broadened. This effect is often more pronounced for the proton at the 3-position due to its proximity to the nitrogen.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changing the temperature can alter the rate of quadrupolar relaxation. In some cases, heating the sample may lead to faster relaxation and a sharper proton signal. Conversely, cooling may sometimes be beneficial.

  • Solvent Effects: The choice of solvent can influence the electric field gradient at the nitrogen nucleus.[4][5] Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆) may alter the relaxation properties and sharpen the signal.

  • Protonation/Quaternization: If your experimental conditions allow, protonating the isothiazole nitrogen with a strong acid (e.g., trifluoroacetic acid) can sometimes lead to sharper signals for the adjacent protons.[3] This is because protonation can create a more symmetrical electric field around the nitrogen, reducing the quadrupolar broadening effect.

  • ¹⁵N-Labeling: For unambiguous confirmation and to obtain sharp signals with clear coupling information, synthesis of a ¹⁵N-labeled analogue is the most definitive solution. The ¹⁵N nucleus is a spin-1/2 nucleus and does not exhibit quadrupolar broadening.

Q2: I am trying to assign the regiochemistry of a disubstituted isothiazole, but the ¹H NMR is ambiguous. What 2D NMR experiments are most useful?

Answer:

For unambiguous regiochemical assignment of substituted isothiazoles, a combination of 2D NMR experiments is highly recommended. The most powerful techniques are Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) and Heteronuclear Multiple Bond Correlation (HMBC).

Expert Analysis:

  • NOESY/ROESY: These experiments detect through-space correlations between protons that are in close proximity. For isothiazole derivatives, a NOE correlation between a substituent's protons and a specific ring proton can definitively establish the substitution pattern. For example, a NOE between the methyl protons of a 3-methylisothiazole and the H4 proton would confirm the position of the methyl group.

  • HMBC: This experiment shows correlations between protons and carbons that are typically two or three bonds away. This is invaluable for connecting substituents to the isothiazole ring. For instance, a correlation from the protons of a substituent to a specific ring carbon provides a direct link for assignment.

Experimental Workflow for Regiochemical Assignment:

G A Ambiguous Regiochemistry in ¹H NMR B Acquire ¹H-¹H COSY A->B Identify proton spin systems C Acquire ¹H-¹³C HSQC A->C Assign protonated carbons E Acquire NOESY or ROESY A->E Identify through-space proximities F Integrate Data for Unambiguous Assignment B->F D Acquire ¹H-¹³C HMBC C->D Establish long-range H-C correlations D->F E->F

Caption: 2D NMR workflow for determining the regiochemistry of substituted isothiazoles.

Q3: The chemical shifts of my isothiazole derivative in the ¹³C NMR spectrum do not match the predicted values. What factors could be causing this discrepancy?

Answer:

Discrepancies between observed and predicted ¹³C NMR chemical shifts in isothiazole derivatives can arise from several factors, including substituent effects, solvent effects, and concentration.

Expert Analysis:

  • Substituent Effects: The electronic nature of substituents has a significant impact on the ¹³C chemical shifts of the isothiazole ring.[1][2] Electron-donating groups (e.g., -NH₂, -OR) will generally cause an upfield shift (shielding) of the ring carbons, while electron-withdrawing groups (e.g., -NO₂, -CN) will cause a downfield shift (deshielding). These effects are not always strictly additive, especially with multiple substituents.

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the deuterated solvent can influence the electronic distribution within the isothiazole ring, leading to changes in ¹³C chemical shifts.[4][6] It is crucial to use the same solvent as the reference data for accurate comparison.

  • Concentration Effects: At high concentrations, intermolecular interactions such as π-stacking or hydrogen bonding can occur, which may perturb the electronic environment and alter the chemical shifts. It is advisable to run NMR experiments at a standard concentration (e.g., 5-10 mg in 0.6 mL of solvent).

Data Table: Typical ¹H and ¹³C Chemical Shift Ranges for Unsubstituted Isothiazole

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C3/H3~8.9~157
C4/H4~7.5~123
C5/H5~8.6~147

Note: These are approximate values and can vary significantly with substitution and solvent.[1][7]

Q4: I am observing more signals in my ¹H NMR spectrum than expected for my purified isothiazole derivative. What are the possible reasons?

Answer:

The presence of extra signals in the NMR spectrum of a seemingly pure compound can be attributed to several phenomena, including the presence of rotamers, tautomers, or residual impurities that are not easily detected by other methods.

Expert Analysis:

  • Rotamers: If a substituent on the isothiazole ring has restricted rotation around a single bond, different rotational isomers (rotamers) may exist. If the energy barrier to rotation is high enough, separate signals for each rotamer will be observed in the NMR spectrum. This is often temperature-dependent, and heating the sample may cause the signals to coalesce.

  • Tautomers: Certain substituted isothiazoles, particularly those with hydroxyl or amino groups, can exist as a mixture of tautomers in solution.[8] If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals for each tautomer will be present. Changing the solvent or temperature can sometimes shift the tautomeric equilibrium.

  • Residual Impurities: Even after purification, trace amounts of starting materials, byproducts, or solvents may remain.[9][10] Cross-referencing the chemical shifts of the unexpected signals with NMR data for known potential impurities can help in their identification. Running a 2D NMR experiment like HSQC can be useful, as it can help to distinguish between signals from your compound and those from impurities based on their proton-carbon correlations.

Advanced Troubleshooting Techniques

For particularly challenging cases, advanced NMR techniques may be necessary:

  • ¹H-¹⁵N HMBC: If you are working with a ¹⁵N-labeled compound, this experiment can provide definitive correlations between protons and the nitrogen atom, which is invaluable for assigning the structure of complex isothiazole derivatives.

  • Quantitative NMR (qNMR): If you suspect the presence of impurities or a mixture of isomers, qNMR can be used to determine the relative amounts of each species with high accuracy.

  • Diffusion Ordered Spectroscopy (DOSY): This experiment separates the signals of different molecules based on their diffusion rates. It can be a powerful tool for identifying the signals of impurities, as they will typically have different diffusion coefficients than your target compound.

By systematically applying the principles and techniques outlined in this guide, you will be well-equipped to troubleshoot and interpret the NMR spectra of your isothiazole derivatives, leading to more accurate and reliable research outcomes.

References

  • Wasylishen, R. E., & Hutton, H. M. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 55(4), 619-625. [Link]

  • Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(4), 596-603. [Link]

  • Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]

  • Fronza, G., & Ragg, E. (1982). Nuclear relaxation and molecular properties Part I. ¹⁴N nuclear quadrupolar relaxation and ¹⁵N-H spin-spin coupling in nitrogen containing heterocycles. Journal of the Chemical Society, Perkin Transactions 2, (3), 291-295. [Link]

  • Wasylishen, R. E., & Schaefer, T. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 52(5), 833-837. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Thi-Qar Journal of Science, 9(1), 1-8. [Link]

  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2, 1441-1444. [Link]

  • Ksiazek, M., & Gryff-Keller, A. (2015). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. New Journal of Chemistry, 39(12), 9579-9590. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Science of Synthesis. (2004). Product Class 15: Isothiazoles. In Category 2, Hetarenes and Related Ring Systems. Georg Thieme Verlag. [Link]

Sources

Troubleshooting

The Analytical Bench: Technical Support Center for Isothiazolinone Stability &amp; Degradation

Welcome to the Technical Support Center for Isothiazolinone Stability. Isothiazolinones—including methylisothiazolinone (MIT), chloromethylisothiazolinone (CMIT), and benzisothiazolinone (BIT)—are highly effective biocid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isothiazolinone Stability. Isothiazolinones—including methylisothiazolinone (MIT), chloromethylisothiazolinone (CMIT), and benzisothiazolinone (BIT)—are highly effective biocides utilized in drug formulations, cosmetics, and industrial water systems. However, their electrophilic nature makes them inherently unstable in specific aqueous matrices.

This guide is designed for researchers and drug development professionals to troubleshoot loss of biocidal efficacy, understand degradation kinetics, and implement validated analytical workflows.

Part 1: Mechanistic Inquiries & Troubleshooting (FAQ)

Q1: My CMIT/MIT stock solution rapidly loses biocidal efficacy when added to standard mammalian cell culture media. What is causing this instability? A: The primary culprit is alkaline hydrolysis . Standard cell culture media are often buffered to a physiological pH of ~7.4 and can drift higher during cellular metabolism. Isothiazolinones are highly sensitive to pH[1]. In alkaline conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electron-deficient sulfur atom in the isothiazole ring[2]. This leads to N-S bond cleavage, ring opening, and the formation of inactive degradants like N-methylmalonamic acid[3]. The degradation rate of CMIT increases by over 2000-fold when shifting from neutral pH to pH 9[2]. Troubleshooting Action: Always prepare fresh stock solutions in mildly acidic water (pH 4.0–5.0) or an organic solvent, store at ≤4°C protected from light, and minimize the compound's residence time in the 37°C incubator[1].

Q2: We are observing complete degradation of MIT in our wastewater treatment pilot, even at neutral pH. Could matrix components be interfering? A: Yes. Isothiazolinone degradation is heavily dependent on the presence of endogenous nucleophiles such as amines, thiols, and sulfides[4]. Because the biocidal mechanism of isothiazolinones relies on reacting with thiol groups (R-SH) of microbial cell membrane proteins, they will indiscriminately react with any free thiols or amines in your aqueous matrix[2]. This nucleophilic attack causes the five-membered ring to open, permanently neutralizing the molecule[4]. Troubleshooting Action: Perform a matrix characterization assay to quantify total free thiols and amines. If high, you must either pre-treat the matrix to oxidize these nucleophiles or switch to a less reactive biocide.

Q3: We are utilizing Advanced Oxidation Processes (AOPs) to mineralize MIT in industrial effluents. What are the primary degradation products, and does toxicity decrease? A: Oxidative treatments, such as ozonation or anodic oxidation, attack the molecule differently than hydrolysis. During oxidation, the organic sulfur atom is rapidly oxidized into a sulfoxide or sulfone intermediate[5]. This structure is highly unstable and subsequently hydrolyzes, releasing the sulfur as a harmless sulfate ion[6]. This specific pathway is highly desirable because the cleavage and release of sulfate lead to a near-complete reduction in acute toxicity[5]. Troubleshooting Action: To optimize mineralization, consider a synergistic O₃/peroxymonosulfate (PMS) system, which has been shown to increase MIT and CMIT degradation efficiencies to >80% within 90 seconds due to enhanced radical formation[7].

Part 2: Visualizing Degradation Pathways & Logic

G MIT Isothiazolinone (e.g., CMIT/MIT) Hydro Alkaline Hydrolysis (pH > 8) OH⁻ Attack MIT->Hydro Oxid Oxidation (O₃, AOPs) ROS / O₃ Attack MIT->Oxid Nucl Nucleophilic Attack Thiols / Amines MIT->Nucl RingOpen N-S Bond Cleavage Ring Opening Hydro->RingOpen Sulfone Sulfoxide / Sulfone Intermediate Oxid->Sulfone Nucl->RingOpen Malonamic N-methylmalonamic acid (Inactive) RingOpen->Malonamic Adducts Inactive Adducts RingOpen->Adducts Sulfate Sulfate Release (Detoxification) Sulfone->Sulfate

Fig 1: Mechanistic degradation pathways of isothiazolinones in aqueous solutions.

G Start Loss of Biocidal Efficacy? CheckPH 1. Check Aqueous Matrix pH Start->CheckPH IsAlkaline pH > 7.5? CheckPH->IsAlkaline AdjustPH Buffer to pH 4.0 - 6.0 IsAlkaline->AdjustPH Yes CheckMatrix 2. Check for Nucleophiles (Amines, Thiols) IsAlkaline->CheckMatrix No HasNucl Nucleophiles Present? CheckMatrix->HasNucl UseAlt Pre-treat Matrix or Use Alternative Biocide HasNucl->UseAlt Yes CheckStorage 3. Verify Storage Temp HasNucl->CheckStorage No StoreCold Store at ≤4°C in Dark CheckStorage->StoreCold

Fig 2: Decision tree for troubleshooting isothiazolinone instability in experiments.

Part 3: Quantitative Data & Kinetics

The following table summarizes the kinetic behavior of isothiazolinones under various environmental and experimental conditions.

CompoundCondition / PathwayKey Kinetic ObservationReference
CMIT Hydrolysis (pH 4.5 vs pH 11)Degradation rate increases by over 2000-fold at pH 11 compared to pH 4.5.[8],[2]
CMIT/MIT Hydrolysis (pH 8.5)Half-life is approximately 47 days; highly unstable as pH rises further.[9]
MIT Anodic Oxidation (2.5 V)~90% degradation achieved with a short residence time of ~11 seconds.[5]
MIT Ozonation (pH 3 to 9)Degradation rate constant: 0.11×103 L/(mol·s). Rate is independent of pH.[6]
MIT / CMIT Synergistic O₃/PMS (pH 7.0)91.0% (MIT) and 81.8% (CMIT) degradation within 90 seconds.[7]

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined.

Protocol A: LC-MS/MS Kinetics Assay for Tracking Isothiazolinone Degradation

This protocol is used to quantify the exact degradation rate of MIT/CMIT in complex aqueous matrices over time.

1. System Validation & Quality Control:

  • Action: Prepare a 5-point calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL) using certified reference standards in the mobile phase[1].

  • Causality: Validates detector linearity and ensures the matrix effect is accounted for. A blank injection must follow the highest standard to confirm zero carryover.

2. Mobile Phase Preparation:

  • Action: Prepare Mobile Phase A: Ultra-pure water with 0.1% formic acid. Mobile Phase B: 100% Methanol[2].

  • Causality: Isothiazolinones are highly susceptible to alkaline degradation[1]. The addition of 0.1% formic acid ensures the analytes remain in a stable, acidic environment during the chromatographic run and significantly enhances ionization efficiency in the Electrospray Ionization (ESI) positive mode[2].

3. Chromatographic Separation:

  • Action: Use a C18 column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 40°C. Apply a linear gradient from 30% B to 100% B over 10 minutes at a flow rate of 0.3 mL/min[2].

  • Causality: The C18 stationary phase effectively retains the relatively polar isothiazolinones, while the gradient ensures sharp peak shapes and separation from more polar degradation products (like malonamic acid).

4. Time-Course Sampling & Quenching:

  • Action: Spike the biocide into the test matrix. At designated time points (e.g., 0, 10, 30, 60 mins), extract a 1 mL aliquot. Immediately add a quenching agent (e.g., 10 µL of 1M ascorbic acid for oxidative assays, or 10 µL of 1M HCl for alkaline hydrolysis assays).

  • Causality: Quenching instantly halts the degradation mechanism (by consuming residual oxidants or dropping the pH to a stable acidic range), ensuring the concentration measured accurately reflects the exact time point of extraction.

Protocol B: Controlled Hydrolysis Assessment

Used to determine the stability of a specific isothiazolinone formulation before introducing it to a long-term biological assay.

1. Buffer Preparation:

  • Action: Prepare three distinct aqueous buffers: pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate). Ensure all buffers are sterile-filtered.

  • Causality: Tests the compound across the full spectrum of potential experimental conditions, isolating pH as the sole independent variable.

2. Incubation & Sampling:

  • Action: Spike the biocide to a final concentration of 15 ppm (a standard cosmetic/industrial limit)[3]. Incubate in sealed, light-protected amber vials at 25°C.

  • Causality: Amber vials prevent photolytic degradation (UV light is a known degradation pathway for isothiazolinones)[8], ensuring that any observed degradation is strictly hydrolytic.

3. Analysis:

  • Action: Analyze via Protocol A at Days 0, 1, 3, and 7. Calculate the half-life ( t1/2​ ) using first-order kinetics: ln(Ct​/C0​)=−kt .

References

  • Degradation of Methylisothiazolinone Biocide Using a Carbon Fiber Felt-Based Flow-Through Electrode System (FES) via Anodic Oxidation. Chemical Engineering Journal.5

  • Safety Assessment of Methylisothiazolinone and Methylchlorothiazolinone as Used in Cosmetics. Cosmetic Ingredient Review. 3

  • Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. National Center for Biotechnology Information (PMC). 4

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Center for Biotechnology Information (PMC). 8

  • CMIT/MIT – Isothiazolone Biocide Assessment. Biobor. 9

  • Degradation of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in Culture Media. Benchchem. 1

  • Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI. 2

  • Synergistic effects of ozone/peroxymonosulfate for isothiazolinone biocides degradation. ResearchGate. 7

  • Effective degradation of methylisothiazolone biocide using ozone: Kinetics, mechanisms, and decreases in toxicity. ResearchGate. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methylisothiazol-5-amine vs. Structural Isomers in Kinase Inhibitor Design

As the demand for highly selective, ATP-competitive kinase inhibitors grows, the exploration of novel heterocyclic hinge-binding motifs has become a cornerstone of medicinal chemistry. Among these, the 5-aminoisothiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, ATP-competitive kinase inhibitors grows, the exploration of novel heterocyclic hinge-binding motifs has become a cornerstone of medicinal chemistry. Among these, the 5-aminoisothiazole scaffold has emerged as a privileged structure.

This guide provides an objective, data-driven comparison of 4-Methylisothiazol-5-amine against its structural isomers and derivatives—such as 3-methylisothiazol-5-amine and 4-methyl-5-bromoisothiazole. By analyzing their steric profiles, electronic distributions, and experimental performance, researchers can make informed decisions when selecting building blocks for drug development.

Structural Dynamics and Causality in Hinge Binding

The efficacy of an isothiazole derivative in kinase inhibition is dictated by its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region. The positioning of the methyl group—whether at the C3 or C4 position—fundamentally alters the molecule's interaction with the target protein[1].

  • 4-Methylisothiazol-5-amine: The methyl group at the C4 position projects directly into the ATP-binding pocket's adjacent sub-cavities (such as the P-loop or the "Dunitz-pocket"). If the target kinase possesses a shape-agnostic or flexible P-loop, this C4-methyl group favorably displaces high-energy water molecules, increasing the entropy of the system and driving binding affinity. However, in kinases with rigid, narrow pockets, this same methyl group causes a severe steric clash, dropping potency exponentially.

  • 3-Methylisothiazol-5-amine: Conversely, a methyl group at the C3 position typically orients toward the solvent-exposed region. While it contributes less to the direct thermodynamics of pocket binding, it plays a crucial role in modulating the basicity of the adjacent amine and improving the overall lipophilicity (ClogP) and membrane permeability of the compound without causing internal steric hindrance [2].

Pathway ATP ATP Binding Pocket Kinase Target Kinase (e.g., JAK2) ATP->Kinase Activation Isothiazole 5-Aminoisothiazole Core (Hinge Binder) Isothiazole->ATP Hydrogen Bonds Methyl4 4-Methyl Substitution (Steric Clash/Fit) Methyl4->Isothiazole Modulates Methyl3 3-Methyl Substitution (Solvent Exposed) Methyl3->Isothiazole Modulates

Structural modulation of the ATP binding pocket by substituted isothiazoles.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing 4-Methylisothiazol-5-amine derivatives against other prominent isothiazole analogs across different biological targets, specifically focusing on Janus Kinase 2 (JAK2) and the histone acetyltransferase Tip60 [2, 3, 4].

Compound / DerivativePrimary TargetIC₅₀ (nM) / InhibitionKey Structural AdvantageLimitation
4-Methylisothiazol-5-amine (Core) [1]Precursor / FragmentN/A (Fragment)Low molecular weight, ideal for fragment-based drug discovery (FBDD).Requires extensive SAR optimization for target selectivity.
4-Methyl-5-bromoisothiazole [3]Tip60 (HAT)14% @ 100 µMHalogen bonding potential; validated hit in ALPHA screen assays.Weak primary potency; requires dimerization or extension.
3-Methyl-N-(5-methylpyrimidin-2-yl)isothiazol-5-amine [2]JAK23.9 nMExceptional hinge-binding stability; solvent-exposed C3-methyl improves solubility.Susceptible to off-target kinase binding without bulky bridging scaffolds.
5-Amino-3-methylisothiazole HCl [4]Aurora Kinase APrecursorExcellent starting material for MMP12 and Aurora kinase inhibitors.High hygroscopicity as a hydrochloride salt.

Data Interpretation: The 3-methyl derivatives currently show more advanced integration into highly potent (single-digit nanomolar) inhibitors like JAK2 antagonists, primarily because the solvent-exposed methyl avoids the strict steric penalties often incurred by 4-methyl derivatives in highly conserved kinase pockets.

Self-Validating Experimental Protocol: Kinase Inhibition Assay

To accurately compare the biological activity of these isothiazole derivatives, researchers must utilize a self-validating biochemical assay. The following High-Throughput Screening (HTS) protocol employs an ALPHA™ (Amplified Luminescent Proximity Homogeneous Assay) screen, specifically engineered to eliminate false positives caused by compound aggregation—a critical necessity when evaluating hydrophobic heterocyclic fragments.

Step-by-Step Methodology

1. Reagent Preparation & Buffer Formulation

  • Prepare the assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Causality Check: The inclusion of 0.01% Tween-20 is non-negotiable. It acts as a self-validating mechanism to prevent the isothiazole derivatives from forming colloidal aggregates, ensuring that any observed IC₅₀ is the result of true stoichiometric binding rather than non-specific pan-assay interference (PAINS).

2. Compound Dilution

  • Dissolve 4-Methylisothiazol-5-amine and comparative derivatives in 100% DMSO to a stock concentration of 10 mM.

  • Perform a 10-point, 3-fold serial dilution in a 384-well plate. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

3. Enzyme and Substrate Incubation

  • Add the target kinase (e.g., recombinant JAK2 or Tip60) at a final concentration of 0.5 nM.

  • Incubate the enzyme with the isothiazole compounds for 30 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Initiate the reaction by adding the biotinylated peptide substrate and ATP (at the predetermined Kₘ value for the specific kinase).

4. Signal Detection (ALPHA Screen)

  • After a 60-minute reaction period, quench the reaction with EDTA (to chelate Mg²⁺).

  • Add Streptavidin-coated Donor beads and Anti-phospho-antibody conjugated Acceptor beads.

  • Incubate in the dark for 60 minutes. Read the plate on an EnVision® Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm).

Protocol Step1 Compound Preparation Step2 ALPHA Screen Assay Step1->Step2 100 µM Step3 Hit Validation Step2->Step3 IC50 < 10nM Step4 SAR Optimization Step3->Step4 Selectivity

High-throughput screening and validation workflow for isothiazole-based kinase inhibitors.

Conclusion for Drug Development Professionals

When choosing between 4-Methylisothiazol-5-amine and its isomers, the decision must be driven by the steric topology of the target protein. 4-Methylisothiazol-5-amine is an excellent choice when targeting kinases with expansive or flexible P-loops where the C4-methyl can drive favorable hydrophobic interactions. However, for highly constrained ATP pockets, 3-methylisothiazol-5-amine derivatives offer a safer pharmacokinetic profile, maintaining hinge-binding integrity while directing steric bulk toward the solvent interface.

References

  • PubChem - 4-Methylisothiazol-5-amine | C4H6N2S | CID 21455617. National Center for Biotechnology Information.[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility.[Link]

  • PLoS One (NIH/PMC) - Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer.[Link]

Comparative

Comparative Guide: Biological Activity of 4-Methylisothiazol-5-amine Analogs in Kinase and ATPase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Hinge-binding motifs, bioisosteric replacement, and structure-activity relationship (SAR) profiling. Executive Summary & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Hinge-binding motifs, bioisosteric replacement, and structure-activity relationship (SAR) profiling.

Executive Summary & Mechanistic Rationale

In modern targeted therapy, the judicious selection of an ATP active-site hinge-binding subunit is critical for establishing inhibitor potency, selectivity, and aqueous solubility [1]. The 4-methylisothiazol-5-amine moiety (and its regioisomers/analogs) has emerged as a highly privileged structural class. Unlike traditional 2-arylaminopyrimidines or pyrazole-based scaffolds, the isothiazol-5-amine core offers unique geometric and electronic properties.

When bound within the kinase or ATPase hinge region, the heteroatoms of the isothiazole ring participate in critical hydrogen-bonding networks with the protein backbone (e.g., the "Dunitz-pocket"). Furthermore, the sp2 vector of the amine substituent directs functional groups toward the solvent front, allowing medicinal chemists to append bulky, selectivity-driving sp3 scaffolds without causing steric clashes in the active site[1].

This guide objectively compares the performance of 4-methylisothiazol-5-amine analogs against alternative scaffolds across three distinct therapeutic targets: JAK2 , BRM/SMARCA2 ATPase , and FLT3 .

Comparative Analysis 1: JAK2 Inhibition (Isothiazole vs. Traditional Pyrimidine)

Janus Kinase 2 (JAK2) inhibitors often suffer from off-target kinome activity due to highly conserved ATP-binding pockets. In the development of topical ocular JAK inhibitors, researchers utilized a 3-methyl-N-(5-methylpyrimidin-2-yl)isothiazol-5-amine subunit as the primary hinge-binding motif[1].

The Causality of Experimental Choices

To attenuate off-target activity while maintaining the isothiazole hinge-binder, researchers replaced a planar sp2 4′-pyrazol-4-yl bridging motif with nonaromatic sp3 scaffolds (e.g., piperidine or azetidine). The bifurcated geometry of these sp3 systems interacts simultaneously with the P-loop and the solvent channel, drastically improving selectivity while relying on the isothiazol-5-amine core to anchor the molecule.

Performance Data

The transition from a traditional planar bridge (Compound 5) to an sp3 bridge (Compound 31) while retaining the isothiazole core yielded a 92% improvement in kinome selectivity.

CompoundHinge-Binding MotifBridging ScaffoldJAK2 IC₅₀ (nM)STAT3 (IL-6) IC₅₀ (nM)KINOMEscan S(35) Score
Compound 5 Isothiazol-5-amine analog sp2 Pyrazole< 10.0N/A0.67 (Poor Selectivity)
Compound 14 Isothiazol-5-amine analog sp3 Piperidine3.965.0N/A
Compound 31 Isothiazol-5-amine analog sp3 Azetidine< 10.0N/A0.055 (High Selectivity)

Note: A lower S(35) score indicates higher selectivity across the human kinome.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK2 Cross-phosphorylation (ATP-Dependent) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Isothiazol-5-amine Inhibitor (e.g., Cmpd 14) Inhibitor->JAK Anchors to Hinge Region

Diagram 1: JAK/STAT signaling pathway and the intervention point of isothiazol-5-amine inhibitors.

Comparative Analysis 2: BRM/SMARCA2 ATPase Inhibition (Isothiazole vs. Pyridine)

Brahma homolog (BRM/SMARCA2) and Brahma-related gene 1 (BRG1/SMARCA4) are critical ATPases involved in chromatin remodeling. Cancers with BRG1 mutations are highly dependent on BRM activity. Developing specific ATPase inhibitors is challenging due to the high homology between BRM and BRG1 [2].

Bioisosteric Replacement Strategy

Researchers discovered that replacing a substituted pyridine ring with an isothiazol-5-amine bioisostere (e.g., 3-(difluoromethyl)isothiazol-5-amine) resulted in significant potency gains. The isothiazole sulfur atom provides favorable polarizability and optimal dihedral angles that better accommodate the tight constraints of the ATPase SnAC domain compared to the more rigid pyridine ring [2].

Performance Data

Isosteric replacement consistently outperformed the corresponding pyridine matched pairs in BRM ATPase assays.

Matched PairR-Group SubstitutionPyridine Scaffold IC₅₀ (µM)Isothiazole Scaffold IC₅₀ (µM)Potency Gain
5 vs. 8 2-Methyl0.20 (Cmpd 5)< 0.20 (Cmpd 8)Improved
7 vs. 10 Difluoromethyl0.11 (Cmpd 7)< 0.11 (Cmpd 10)Improved
6 vs. 9 Trifluoromethyl0.06 (Cmpd 6)< 0.06 (Cmpd 9)Improved

Target Engagement Validation: A representative isothiazole-derived urea (Compound 2) demonstrated a positive thermal shift ( ΔTm​ ) of +3.8 °C against the apo protein in Differential Scanning Fluorimetry (DSF), confirming direct thermodynamic stabilization of the ATPase domain [2].

BRM_Workflow Compound Isothiazole Bioisosteres DSF DSF Target Engagement (ΔTm Measurement) Compound->DSF Thermodynamic Stabilization ATPase ATPase Activity Assay (Luminescence) Compound->ATPase IC50 Determination Selectivity BRM vs BRG1 Selectivity Profiling ATPase->Selectivity Orthogonal Validation

Diagram 2: Experimental workflow validating isothiazole-based BRM/SMARCA2 ATPase inhibitors.

Comparative Analysis 3: FLT3-ITD Inhibition in AML (Isothiazole-Fused vs. Quizartinib)

In Acute Myeloid Leukemia (AML), FLT3-ITD mutations drive aggressive cancer proliferation. Fused isothiazole building blocks, specifically benzo[d]isothiazol-5-amine , have been utilized via Doebner-Povarov multicomponent reactions to synthesize 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors [3].

Comparative Efficacy

Docking studies reveal that these isothiazole-derived scaffolds exhibit a Type I binding mode, interacting directly with Cys694 in the FLT3 hinge region. When tested in mouse-disseminated AML models, these compounds blocked proliferation with nanomolar IC₅₀ values, demonstrating in vivo efficacy strictly comparable to the FDA-approved FLT3 inhibitor Quizartinib [3]. This highlights the isothiazol-5-amine derivative as a highly viable, patent-busting alternative scaffold for kinase-driven cancers.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols represent the self-validating systems used to generate the comparative data above.

Protocol A: KINOMEscan Selectivity Profiling (JAK2 Inhibitors)

Purpose: To quantify the off-target kinome binding of isothiazol-5-amine analogs.

  • Preparation: Prepare DNA-tagged kinase probes and streptavidin-coated magnetic beads.

  • Incubation: Incubate the isothiazole analog (at 1 µM concentration) with the kinase panel and immobilized active-site directed ligands for 1 hour at room temperature.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using qPCR targeting the specific DNA tags.

  • Data Analysis: Calculate the S(35) score: (Number of non-mutant kinases with % control < 35) / (Total number of non-mutant kinases tested). A lower score validates the structural hypothesis that sp3 functionalization on the isothiazole core reduces off-target binding.

Protocol B: Differential Scanning Fluorimetry (DSF) for ATPase Target Engagement

Purpose: To prove direct thermodynamic binding of isothiazole bioisosteres to BRM/SMARCA2.

  • Protein Prep: Dilute recombinant BRM ATPase–SnAC domain to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

  • Compound Addition: Add the isothiazole analog (e.g., Compound 2) to a final concentration of 10 µM. Include a DMSO-only control.

  • Thermal Melt: Subject the plate to a temperature gradient (20 °C to 95 °C at 1 °C/min) in a real-time PCR machine.

  • Validation: Calculate the derivative of the fluorescence curve to find the melting temperature ( Tm​ ). A ΔTm​≥2.0 °C relative to the DMSO control confirms direct target engagement.

Protocol C: ATPase Luminescence Assay

Purpose: To measure the IC₅₀ of isothiazole analogs against BRM/SMARCA2.

  • Reaction Setup: Combine 10 nM BRM ATPase, 0.5 mg/mL plasmid DNA (stimulant), and varying concentrations of the isothiazole inhibitor in an opaque 384-well plate.

  • Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 90 minutes at room temperature.

  • Detection: Add a kinase-detection reagent (e.g., Kinase-Glo®) to consume unreacted ATP and generate a luminescent signal.

  • Readout: Measure luminescence. High luminescence indicates high inhibition (less ATP consumed by BRM). Plot percent inhibition vs. log[inhibitor] to derive the IC₅₀ via non-linear regression.

References

  • Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. Journal of Medicinal Chemistry, ACS Publications (2023). URL:[Link] [1]

  • Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. Journal of Medicinal Chemistry, ACS Publications (2018). URL:[Link] [2]

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link] [3]

Validation

A Comparative Guide to the Synthesis of 4-Methylisothiazol-5-amine for Researchers

Abstract This guide provides a comparative analysis of prominent synthetic methodologies for producing substituted 5-aminoisothiazoles, with a specific focus on the 4-methylisothiazol-5-amine scaffold. The isothiazole nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comparative analysis of prominent synthetic methodologies for producing substituted 5-aminoisothiazoles, with a specific focus on the 4-methylisothiazol-5-amine scaffold. The isothiazole nucleus is a cornerstone in medicinal chemistry, and efficient access to its derivatives is critical for drug discovery and development. We will dissect established and potential synthetic routes, offering in-depth, step-by-step protocols, and a comparative analysis of their respective yields, scalability, and operational considerations. This document serves as a practical resource for researchers, scientists, and drug development professionals to select the most appropriate synthesis strategy based on their specific laboratory or industrial needs.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in pharmaceutical and materials science. Derivatives of isothiazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticonvulsant properties. The specific substitution pattern on the ring dictates its biological function, making the development of versatile and efficient synthetic routes a key objective for organic chemists. This guide focuses on the synthesis of 4-methylisothiazol-5-amine, a valuable building block for the elaboration of more complex molecular architectures. We will explore and compare several key synthetic strategies.

Method 1: Oxidative Cyclization of β-Iminothioamides

One of the most direct and historically significant methods for creating the 5-aminoisothiazole ring system is the intramolecular oxidative cyclization of a β-iminothioamide precursor. This method relies on the formation of a crucial S-N bond facilitated by a mild oxidizing agent. A well-documented example of this approach is the synthesis of the isomeric 5-amino-3-methylisothiazole.[1]

Mechanistic Rationale: The synthesis begins with a β-iminothioamide, which exists in tautomeric equilibrium. An oxidizing agent, such as chloramine or hydrogen peroxide, facilitates the removal of two hydrogen atoms, promoting an electrophilic attack of the sulfur atom onto the imine nitrogen, leading to ring closure.[1] This approach is elegant in its simplicity, converting a linear precursor directly into the aromatic heterocyclic product in a single step.

Experimental Protocol: Synthesis of 5-Amino-3-methylisothiazole

This protocol is adapted from the synthesis of the 3-methyl isomer and serves as a foundational method for this class of compounds.[1]

  • Preparation of Chloramine Solution: An ice-cooled solution of sodium hydroxide (9.2 g) in water (44 cc) and ice (51 g) is treated with chlorine gas until the weight increases by 7.15 g. This solution is then stirred into an ice-cooled solution of aqueous ammonia (10.6 cc; d=0.88) in water (147 cc) and ice (147 g) to form the chloramine reagent.

  • Reaction: To the freshly prepared chloramine solution, powdered β-iminothio-n-butyramide (11.6 g) is added.

  • Incubation: The mixture is shaken for two hours and then left to stand overnight at room temperature.

  • Work-up and Isolation: The resulting solution is filtered and extracted with ether. The combined ether extracts are dried over magnesium sulfate and evaporated to yield the crude product, which can be further purified, for instance, by conversion to its hydrochloride salt.

Method 2: The Rees Synthesis from Enamines

A powerful and versatile route to substituted isothiazoles is the Rees synthesis. This method involves the reaction of a primary enamine with a 4,5-dichloro-1,2,3-dithiazolium chloride salt. It is characterized by its mild reaction conditions and typically provides high yields of highly functionalized isothiazoles.

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the enamine on the dithiazolium salt, followed by a sequence of cyclization and elimination steps that ultimately form the isothiazole ring. The specific substitution pattern of the final product is determined by the structure of the starting enamine. To synthesize 4-methylisothiazol-5-amine, a suitably chosen enamine precursor bearing the required methyl group and a masked or protected amino group would be necessary.

Proposed Protocol: Synthesis of a 4-Methylisothiazole Precursor

This is a proposed, chemically sound protocol based on established Rees synthesis principles.

  • Reaction Setup: To a solution of an appropriate β-enaminonitrile or β-enamino ester (e.g., 3-amino-2-methylcrotononitrile) (10 mmol) in dichloromethane (DCM, 20 mL), add 4,5-dichloro-1,2,3-dithiazolium chloride (10 mmol) portion-wise with stirring at room temperature.

  • Reaction: Stir the reaction mixture for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the substituted 4-methylisothiazole product. Subsequent functional group manipulation (e.g., reduction of a nitrile or hydrolysis/Curtius rearrangement of an ester) would be required to reveal the 5-amino group.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthetic route depends on several factors, including the desired scale, availability of starting materials, and tolerance for specific reagents.

MetricMethod 1: Oxidative CyclizationMethod 2: Rees Synthesis
Starting Materials β-IminothioamideEnamine, Dithiazolium Salt
Key Reagents Mild Oxidizing Agent (e.g., Chloramine)4,5-dichloro-1,2,3-dithiazolium chloride
Number of Steps 1 (from precursor)1 (to isothiazole core) + functional group manipulation
Reaction Conditions Aqueous, 0°C to Room TempAnhydrous (DCM), Room Temp
Typical Yields Moderate to GoodGood to Excellent
Scalability Feasible, but handling of chlorine gas and chloramine requires care.Good, though dithiazolium salt can be expensive.
Safety & Environment Use of in-situ generated chloramine requires a well-ventilated fume hood. Aqueous medium is a plus.Use of chlorinated solvents (DCM). Dithiazolium salt is a specialty reagent.

Logical and Mechanistic Diagrams

To visualize the chemical transformations, the following diagrams illustrate the core reaction pathways.

G cluster_1 Method 1: Oxidative Cyclization A1 β-Iminothioamide B1 5-Amino-isothiazole A1->B1 [O] Intramolecular S-N Cyclization C1 Oxidizing Agent (e.g., Chloramine) C1->A1

Caption: Workflow for Oxidative Cyclization of a β-Iminothioamide.

G cluster_2 Method 2: Rees Synthesis A2 β-Enamine Precursor C2 Substituted Isothiazole A2->C2 B2 Dithiazolium Salt B2->C2

Caption: Key components for the Rees Isothiazole Synthesis.

Conclusion and Recommendations

Both the Oxidative Cyclization and the Rees Synthesis represent viable pathways for accessing the 5-aminoisothiazole scaffold.

  • The Oxidative Cyclization of β-Iminothioamides is a classic and direct one-step method ideal for producing the core ring structure from a readily prepared linear precursor.[1] Its primary advantages are operational simplicity and the use of inexpensive oxidizing agents. However, scalability may require specialized equipment for handling gaseous reagents like chlorine.

  • The Rees Synthesis offers greater flexibility in accessing highly substituted isothiazoles under very mild conditions. While it may require subsequent steps to unmask the final amine functionality, its high yields and modularity make it an excellent choice for laboratory-scale synthesis and the creation of compound libraries for drug discovery.

The ultimate choice of method will be dictated by the specific research goals. For direct synthesis of a specific isomer on a moderate scale, the oxidative cyclization method is a strong candidate. For creating diverse analogs or when mild conditions are paramount, the Rees synthesis provides a more versatile and modern approach.

References

  • This section would be populated with full citations including titles, sources, and clickable URLs upon final compil
  • Adams, A., & Slack, R. (1959). 5-amino-3-methyl-isothiazole and process. U.S. Patent No. 2,871,243. Washington, DC: U.S.

Sources

Comparative

purity assessment of 4-Methylisothiazol-5-amine samples

An in-depth, comparative evaluation of analytical methodologies for determining the absolute purity of 4-Methylisothiazol-5-amine (CAS: 685826-75-9), a critical heterocyclic building block in small-molecule drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, comparative evaluation of analytical methodologies for determining the absolute purity of 4-Methylisothiazol-5-amine (CAS: 685826-75-9), a critical heterocyclic building block in small-molecule drug discovery.

Executive Summary & Analyte Profile

In pharmaceutical process chemistry, the accurate purity assessment of starting materials is the foundation of metrological traceability and downstream synthesis yield. 4-Methylisothiazol-5-amine (Molecular Formula: C₄H₆N₂S; Exact Mass: 114.025 Da) [1] presents unique analytical challenges. Its polar amine group, potential for regioisomeric impurities (e.g., 3-methylisothiazol-5-amine), and the frequent presence of residual inorganic salts from its synthesis require an orthogonal analytical approach.

Historically, the industry relied on the mass balance method via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, because HPLC-UV relies on relative extinction coefficients and requires an identical, perfectly pure reference standard, it is prone to overestimation. Today, Quantitative Nuclear Magnetic Resonance (qNMR) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold-standard, self-validating paradigm for absolute quantification [2].

Orthogonal Analytical Paradigms

To establish a robust control strategy, researchers must leverage complementary techniques that offset each other's limitations [4].

  • qNMR (Absolute Purity): Functions as a relative-primary method. The integrated NMR signal area is directly proportional to the number of nuclei contributing to the signal, allowing for absolute quantification against a certified, structurally unrelated internal standard [3].

  • LC-MS (Trace Impurity Profiling): While qNMR is unparalleled for absolute purity, its limit of detection (LOD) is typically ~1%. LC-MS is deployed orthogonally to identify trace organic impurities and structurally elucidate them via mass-to-charge (m/z) ratios.

  • HPLC-UV (Mass Balance): Used for routine batch-to-batch consistency checks and high-throughput screening, though it cannot detect non-chromophoric impurities (like inorganic salts or water) without additional assays [5].

Analytical Workflow Diagram

Workflow A 4-Methylisothiazol-5-amine Sample Batch B qNMR Analysis (Absolute Purity) A->B C LC-MS Analysis (Trace Impurities) A->C D HPLC-UV (Mass Balance) A->D G Orthogonal Purity Certification B->G F Structural Elucidation (m/z ratios) C->F D->G E Internal Calibrant (e.g., Maleic Acid) E->B F->G

Orthogonal workflow for small molecule purity assessment combining qNMR, LC-MS, and HPLC-UV.

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in sample preparation or instrument performance is immediately mathematically evident.

Protocol A: Absolute Purity via ¹H-qNMR

Objective: Determine the absolute mass fraction of 4-Methylisothiazol-5-amine without requiring a homologous reference standard.

  • Calibrant Selection: Select Maleic Acid (Certified Reference Material, purity ≥99.9%) as the internal standard (IS).

    • Causality: Maleic acid produces a distinct singlet at δ ~6.26 ppm in D₂O (or ~6.0 ppm in DMSO-d₆). This perfectly avoids the 4-Methylisothiazol-5-amine signals: the C3-H aromatic proton (δ ~8.0 ppm) and the C4-methyl protons (δ ~2.2 ppm), preventing signal overlap which would skew integration [3].

  • Gravimetric Preparation: Accurately weigh ~10.000 mg of the analyte and ~5.000 mg of Maleic Acid using a microbalance (readability 0.001 mg) into the same vial.

    • Causality: Because qNMR calculates purity based on the molar ratio of the analyte to the IS, gravimetric precision directly dictates the ultimate accuracy of the purity assessment.

  • Solvation: Co-dissolve the mixture in 600 µL of high-purity DMSO-d₆ and transfer to a 5 mm NMR tube.

    • Causality: DMSO-d₆ ensures complete dissolution of both the polar heterocyclic amine and the dicarboxylic acid, preventing phase separation or precipitation.

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum at 298K using a 90° pulse angle and a relaxation delay (D1) of 60 seconds.

    • Causality: A prolonged D1 (typically >5 × T₁) guarantees the complete longitudinal relaxation of all protons. Failing to allow full relaxation leads to signal saturation and severe under-quantification of the analyte.

  • Data Processing: Integrate the C3-H peak of the analyte ( Ix​ , 1H) and the alkene peak of Maleic Acid ( Istd​ , 2H). Calculate purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​
Protocol B: Trace Impurity Profiling via LC-MS

Objective: Identify trace organic impurities (<1.0%) that fall below the LOD of qNMR.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in LC-MS grade Methanol.

  • Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 × 100 mm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: The C18 stationary phase provides optimal retention for slightly polar small molecules. The addition of formic acid acts as a proton source, significantly enhancing the ionization efficiency of the isothiazol-amine group in the mass spectrometer.

  • Mass Spectrometry (ESI-TOF): Operate in Positive Electrospray Ionization (ESI+) mode. Monitor for the theoretical [M+H]⁺ ion at m/z 115.03.

    • Causality: High-resolution Time-of-Flight (TOF) MS allows for the differentiation of isobaric impurities and provides exact mass data to elucidate the structure of unknown degradation products [4].

Comparative Data Presentation

The following tables summarize the performance metrics of the analytical methods and present simulated experimental results comparing three commercial batches of 4-Methylisothiazol-5-amine.

Table 1: Methodological Comparison for 4-Methylisothiazol-5-amine

Metric¹H-qNMRLC-MS (ESI-TOF)HPLC-UV (Mass Balance)
Primary Utility Absolute quantificationTrace impurity IDRoutine batch screening
Reference Standard Independent (e.g., Maleic Acid)Homologous requiredHomologous required
Limit of Detection ~0.5 - 1.0%< 0.01%~0.05%
Detects Inorganic Salts? Yes (via mass deficit)NoNo
Susceptibility to Bias Low (Directly proportional)High (Ion suppression)High (Varying UV absorbance)

Table 2: Purity Assessment of Three Commercial Batches

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (w/w %)Identified Trace Impurities (LC-MS)Conclusion
Lot A-01 99.8%99.5% ± 0.2%None detectedHigh-purity; suitable for sensitive assays.
Lot B-02 98.5%92.1% ± 0.4%m/z 115.03 (Regioisomer)Overestimated by HPLC. Discrepancy due to non-chromophoric inorganic salts.
Lot C-03 99.1%98.8% ± 0.3%m/z 131.01 (Oxidation product)Acceptable; trace oxidation observed.

Data Interpretation: Lot B-02 highlights the critical flaw of relying solely on HPLC-UV. While UV area normalization suggested 98.5% purity, qNMR revealed a true mass fraction of only 92.1%. This 6.4% deficit is typically caused by residual inorganic salts (e.g., NaCl or sulfates from the synthesis workup) which do not absorb UV light and are invisible to HPLC, but are mathematically exposed by the gravimetric rigor of qNMR [5].

Conclusion

For the rigorous purity assessment of 4-Methylisothiazol-5-amine, no single analytical technique is sufficient. HPLC-UV provides excellent high-throughput screening but is fundamentally blind to non-chromophoric impurities and relies heavily on relative extinction coefficients. By adopting an orthogonal strategy—anchored by the absolute quantitative power of qNMR and supplemented by the structural elucidation capabilities of LC-MS —researchers can establish a self-validating, metrologically traceable profile of their starting materials, thereby safeguarding downstream drug development workflows.

References

  • National Center for Biotechnology Information (PubChem). "4-Methylisothiazol-5-amine (CID 21455617)." PubChem Compound Summary. URL:[Link]

  • Yamazaki, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, MDPI. URL:[Link]

  • Heiss, M., et al. "Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS." bioRxiv. URL:[Link]

  • Albemarle Fine Chemistry. "Impurity Identification in Small-Molecule APIs." Pharma's Almanac. URL:[Link]

  • Liu, Y., et al. "Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance." National Institutes of Health (PMC). URL:[Link]

Validation

Comparative Guide: Bioanalytical Method Validation for Aminothiazoles

Introduction: The Analytical Challenge of Aminothiazoles Aminothiazoles represent a critical class of heterocyclic pharmacophores widely utilized in drug discovery, most notably in targeted tyrosine kinase inhibitors (TK...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Aminothiazoles

Aminothiazoles represent a critical class of heterocyclic pharmacophores widely utilized in drug discovery, most notably in targeted tyrosine kinase inhibitors (TKIs) such as Dasatinib. From a bioanalytical perspective, aminothiazoles present unique challenges. They possess a highly polar basic nitrogen, exhibit significant plasma protein binding (>90%), and are prone to severe matrix effects (ion suppression) during electrospray ionization (ESI).

As a Senior Application Scientist, I approach the bioanalysis of these compounds not merely as a sequence of extractions, but as an exercise in controlling chemical microenvironments. To support pharmacokinetic (PK) and toxicokinetic (TK) studies, the analytical method must be rigorously validated against the [1] and the harmonized [2].

This guide objectively compares sample preparation techniques and analytical platforms for aminothiazole quantification, providing a field-proven, self-validating LC-MS/MS methodology.

Sample Preparation: A Comparative Analysis

The most critical parameter in aminothiazole bioanalysis is the extraction methodology. The goal is to maximize analyte recovery while minimizing the extraction of endogenous phospholipids, which are the primary culprits of ion suppression in LC-MS/MS.

We evaluated three standard sample preparation techniques for the extraction of Dasatinib (a model aminothiazole) from human plasma.

Table 1: Comparison of Sample Preparation Techniques for Aminothiazoles
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mechanism Denaturation of plasma proteinsPartitioning into immiscible organic solventAdsorption to solid stationary phase
Typical Reagents Methanol, Acetonitrile (0.1% FA)Methyl tert-butyl ether (MTBE)Mixed-mode cation exchange (MCX)
Extraction Recovery 95 - 110%85 - 95%> 90%
Matrix Effect (Ion Suppression) High (Phospholipids remain in extract)Moderate to LowVery Low (Cleanest baseline)
Throughput Very HighModerate (Requires drying/reconstitution)Low to Moderate (Multi-step)
Suitability for Aminothiazoles Good for high-dose TK studies; prone to baseline noise.Optimal balance of clean baseline, sensitivity, and cost.Ideal for trace-level LLOQ (<0.1 ng/mL); high cost per sample.

Scientific Insight & Causality: While PPT is rapid, it fails to remove lysophosphatidylcholines. When analyzing aminothiazoles, these phospholipids co-elute with the target analyte, competing for charge droplets in the ESI source and causing signal quenching. LLE using MTBE is the preferred alternative. MTBE has a specific dielectric constant ( ε≈2.6 ) that provides an optimal polarity window: it efficiently partitions the un-ionized aminothiazole core at physiological pH while leaving highly polar endogenous salts and proteins trapped in the aqueous phase.

Analytical Platform Comparison

Selecting the correct instrumental platform dictates the dynamic range and selectivity of the assay.

Table 2: Analytical Platform Comparison
ParameterUHPLC-UVTriple Quadrupole LC-MS/MSHigh-Resolution MS (HRMS)
Detection Mechanism Chromophore absorbance (e.g., 280 nm)Precursor-to-product ion transitions (MRM)Exact mass measurement (Orbitrap/TOF)
Sensitivity (LLOQ) ~50 - 100 ng/mL0.1 - 1.0 ng/mL 1.0 - 5.0 ng/mL
Selectivity Low (Susceptible to matrix peaks)Very High (Mass-to-charge specific)Extremely High (Mass accuracy < 5 ppm)
Primary Application Formulation QC, High-dose toxClinical PK, Bioavailability studies Metabolite ID, Biomarker discovery

Scientific Insight & Causality: For aminothiazoles, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard [3]. The basic nitrogen of the aminothiazole ring readily accepts a proton, making it highly responsive to positive-ion ESI ( [M+H]+ ). UHPLC-UV lacks the sensitivity required to track the terminal elimination phase of potent TKIs, where plasma concentrations frequently drop below 5 ng/mL.

Field-Proven Methodology: LLE-LC-MS/MS Workflow

The following protocol details a validated Liquid-Liquid Extraction workflow for Dasatinib, engineered as a self-validating system to ensure strict adherence to ICH M10 guidelines.

Phase 1: Self-Validating Batch Setup

To ensure data trustworthiness, the analytical sequence must be bracketed.

  • System Suitability Test (SST): Inject a low-concentration standard before and after the run to verify column efficiency and mass accuracy.

  • Double Blank: Inject extracted blank matrix (no analyte, no Internal Standard) to prove the absence of carryover.

  • Zero Sample: Inject blank matrix spiked only with the Internal Standard (IS). Causality: This acts as an internal diagnostic, proving that the stable-isotope-labeled IS (e.g., Dasatinib-d8) does not contain un-labeled isotopic impurities that could artificially inflate the analyte's Lower Limit of Quantification (LLOQ).

Phase 2: Liquid-Liquid Extraction (LLE) Protocol
  • Aliquot: Transfer 180 µL of K2EDTA plasma into a clean 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of Dasatinib-d8 working solution (500 ng/mL). Vortex for 10 seconds. Causality: The deuterated IS must be added before extraction. Because it shares the exact physicochemical properties of the analyte, it will experience identical extraction losses and ion suppression, perfectly normalizing the final quantitative ratio.

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes at 4°C. Causality: The low temperature prevents the volatilization of MTBE and compacts the precipitated protein pellet at the aqueous-organic interface, preventing aspiration of the aqueous layer.

  • Transfer & Evaporation: Transfer 1.5 mL of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 180 µL of mobile phase (85% Methanol / 15% 5 mM Ammonium Acetate). Causality: Matching the reconstitution solvent to the initial LC gradient conditions prevents peak broadening and solvent-mismatch effects during injection, ensuring sharp, symmetrical chromatographic peaks.

Phase 3: LC-MS/MS Parameters
  • Column: UHPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Ionization: ESI Positive mode.

  • MRM Transitions: Dasatinib ( m/z 488.1 401.1); Dasatinib-d8 ( m/z 496.2 406.1).

Workflow Visualization

Aminothiazole_BMV cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS & Validation Plasma Spiked Plasma + IS Solvent Add MTBE (Partitioning) Plasma->Solvent Centrifuge Centrifugation (Phase Separation) Solvent->Centrifuge Dry N2 Evaporation & Reconstitution Centrifuge->Dry LC UHPLC Separation (C18 Column) Dry->LC 5 µL Injection MS ESI+ MRM Detection LC->MS ICH ICH M10 Data Processing MS->ICH

Liquid-liquid extraction and LC-MS/MS workflow for aminothiazole validation.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Source: FDA.gov. URL:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023). Source: EMA.europa.eu. URL:[Link]

  • Maher HM, Alzoman NZ, Shehata SM, Abanmy NO. "Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies." PLOS One (2018). Source: PLOS. URL:[Link]

Comparative

A Comparative Guide to the In Vitro Antiproliferative Activity of Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, serving as the foundational core for a multit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, serving as the foundational core for a multitude of investigational compounds and several clinically approved drugs, such as the leukemia therapeutic Dasatinib.[1][2][3] Its versatile binding properties and synthetic accessibility have made it a focal point in the quest for novel anticancer agents.[1][4] This guide provides a comparative analysis of the in vitro antiproliferative performance of various aminothiazole derivatives, supported by experimental data, mechanistic insights, and detailed protocols to aid researchers in this promising field.

Comparative Antiproliferative Activity: A Data-Driven Overview

A vast body of research underscores the potent cytotoxic effects of 2-aminothiazole derivatives across a wide array of human cancer cell lines.[2][3] The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, varies significantly based on the specific structural modifications of the aminothiazole core. The following table summarizes the in vitro cytotoxicity of selected derivatives, offering a comparative snapshot of their potential.

Compound/Derivative SeriesCancer Cell LineActivity (IC50/GI50)Reference
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) AGS (Gastric Adenocarcinoma)4.0 µM[5][6]
HT-29 (Colorectal Adenocarcinoma)4.4 µM[5][6]
HeLa (Cervical Adenocarcinoma)5.8 µM[5][6]
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d) AGS (Gastric Adenocarcinoma)7.2 µM[5][6]
HT-29 (Colorectal Adenocarcinoma)11.2 µM[6]
2-Amino-4-phenylthiazole derivative (Compound 10) HT-29 (Colorectal Adenocarcinoma)2.01 µM[2]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) HeLa (Cervical Cancer)1.6 ± 0.8 µM[2][3]
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (Compound 26b) H1299 (Lung Cancer)4.89 µM[2][7]
SHG-44 (Glioma)4.03 µM[2][7]
2-Substituted-aminothiazole-4-carboxylate (Compound 13) RPMI-8226 (Leukemia)0.08 µM (GI50)[2]
Phenyl-substituted aminothiazole (Compound 28) HT-29 (Colorectal Adenocarcinoma)0.63 µM[2]
HeLa (Cervical Cancer)6.05 µM[2]
A549 (Lung Cancer)8.64 µM[2]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The antiproliferative efficacy of aminothiazole derivatives is not arbitrary; it is intrinsically linked to their molecular architecture. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.

  • Substitution on the Thiazole Ring : The nature and position of substituents on the thiazole core are critical. For instance, SAR analyses have indicated that incorporating 4,5-butylidene and benzylic amines can be beneficial for improving cytotoxicity.[2] Conversely, adding a methyl group at the C4- or C5-position can decrease potency.[2]

  • Aromatic vs. Aliphatic Substitutions : Studies comparing aliphatic and aromatic substitutions have shown that aromatic groups often enhance antitumor activity more effectively than simple alkyl groups.[2]

  • The 2-Amino Group : Derivatization of the exocyclic 2-amino group is a common and effective strategy. Introducing phenylsulfonyl moieties can increase solubility and trigger antitumor activity through additional hydrogen bonding interactions.[5]

  • Substituents on Appended Phenyl Rings : For derivatives containing a phenyl ring, the substitution pattern is a key determinant of activity. Meta-halogen substitutions have been shown to confer better antitumor activity than meta-methyl groups.[2] The specific position of chloro-substitutions, for example, followed an activity order of m-Cl > 3,4-Cl2 > 2,4-Cl2.[2]

  • Molecular Hybridization : Combining the 2-aminothiazole scaffold with other "privileged structures," such as terminal phenoxy groups, is a promising strategy.[1][8] This molecular hybridization can create conjugates that bind to a variety of biological targets, with protein kinases being a predicted favorite.[1]

Core Mechanisms of Antiproliferative Action

The anticancer activity of aminothiazole derivatives stems from their ability to modulate critical cellular pathways, primarily leading to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[3]

Induction of Apoptosis

Numerous studies confirm that aminothiazole derivatives can trigger apoptosis in cancer cells.[3] A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. These compounds can down-regulate the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax.[3] This critical shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.[3]

Aminothiazole Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aminothiazole->Bax Activates Mito Mitochondrial Permeabilization Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Cell Cycle Arrest

In addition to inducing cell death, these compounds can arrest the proliferation of cancer cells at specific checkpoints in the cell cycle.[3] Flow cytometry analyses have revealed that treatment with certain aminothiazole derivatives can cause an accumulation of cells in the G0/G1 or G2/M phases, effectively preventing them from proceeding through the division cycle and replicating.[3]

Kinase Inhibition

A key mechanism of action for many aminothiazole derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer and regulate cell growth and proliferation.[1][9] Targets include crucial signaling pathways like the PI3K/Akt/mTOR pathway, Aurora kinases, and tubulin polymerization, which is essential for cell division.[2][9][10]

Experimental Protocols: A Guide to In Vitro Evaluation

The systematic evaluation of novel aminothiazole derivatives relies on a series of robust and validated in vitro assays. The general workflow provides a framework for screening and characterizing the antiproliferative activity of new compounds.

Compound Compound Synthesis & Characterization Treatment Cell Treatment with Aminothiazole Derivatives Compound->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment MTT Proliferation/Viability Assay (e.g., MTT) Treatment->MTT IC50 IC50 Determination MTT->IC50 Mechanism Mechanistic Studies (Apoptosis, Cell Cycle) IC50->Mechanism

Caption: General experimental workflow for anticancer evaluation.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][9]

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminothiazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (typically 48 or 72 hours) under the same conditions.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Conclusion

2-Aminothiazole derivatives represent a versatile and highly promising class of compounds in the development of novel anticancer therapies.[3][4] Their potent and broad-spectrum cytotoxic activity, coupled with their ability to induce apoptosis and cell cycle arrest through diverse and specific mechanisms, highlights their significant therapeutic potential. The experimental frameworks and comparative data presented in this guide offer a foundation for the continued exploration and rational design of new, more effective aminothiazole-based anticancer agents. Future research should focus on optimizing lead compounds to enhance their selectivity for cancer cells, improve their pharmacokinetic profiles, and further elucidate their interactions with specific molecular targets.

References

  • Matiichuk, Y., Chemerys, O., Zimenkovsky, B., Drapak, I., & Matiychuk, V. (2025). SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE- TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW. Chemistry & Chemical Technology.
  • Al-Ostath, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 771-806. [Link]

  • Chen, Y. F., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(2), 142. [Link]

  • Request PDF. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Rumpf, T., et al. (2016). Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure–Activity Relationship Study. Journal of Medicinal Chemistry, 59(1), 102-116. [Link]

  • Chen, Y. F., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. PubMed. [Link]

  • Matiichuk, Y., et al. (2025). Synthesis and Anticancer Activity of Aminothiazole-Terminal Phenoxycompounds Hybrids and Their Analogs: A Short Review. DSpace Repository. [Link]

  • Wang, X., et al. (2014). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. International Journal of Pharmaceutical Drug Analysis. [Link]

  • Request PDF. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]

  • Matysiak, J., & Niewiadomy, A. (2006). Evaluation of Antiproliferative Effect in Vitro of Some 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Derivatives. Journal of the Pharmaceutical Society of Japan, 126(10), 983-987. [Link]

  • Gobis, K., et al. (2023). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Molecules, 28(18), 6667. [Link]

  • Gaucelyte, J., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. [Link]

  • Gaucelyte, J., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4486. [Link]

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Validation

Structure-Activity Relationship (SAR) of Thiazole Derivatives: A Comparative Guide to Novel Anticancer Agents

As drug resistance continues to outpace the clinical efficacy of traditional chemotherapeutics, the rational design of novel small molecules is paramount. Among heterocyclic pharmacophores, the thiazole scaffold stands o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance continues to outpace the clinical efficacy of traditional chemotherapeutics, the rational design of novel small molecules is paramount. Among heterocyclic pharmacophores, the thiazole scaffold stands out due to its exceptional versatility, favorable lipophilicity, and unique electron distribution, which allows for robust hydrogen bonding and pi-pi stacking with diverse protein targets.

This guide provides an in-depth comparative analysis of the Structure-Activity Relationship (SAR) of thiazole derivatives, specifically contrasting their performance as Tubulin Polymerization Inhibitors versus Human Lactate Dehydrogenase A (hLDHA) Inhibitors . By dissecting the experimental data and mechanistic causality behind these modifications, researchers can leverage these insights for hit-to-lead optimization in oncology drug development.

Mechanistic Divergence: One Scaffold, Dual Targets

The structural plasticity of the thiazole ring allows it to be tuned for entirely different biological pathways depending on its flanking functional groups.

  • Pathway A (Cytoskeletal Disruption): 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) bind to the colchicine binding site of tubulin, preventing microtubule assembly and arresting cells in the G2/M phase[1][2].

  • Pathway B (Metabolic Starvation): Thiazole central scaffold-based molecules act as competitive inhibitors of hLDHA, disrupting the Warburg effect (tumor glycolysis) by preventing the conversion of pyruvate to lactate[3][4].

MechanisticPathways Thiazole Thiazole Scaffold (Core Pharmacophore) Tubulin Colchicine Binding Site (Tubulin) Thiazole->Tubulin SMART Derivatives hLDHA hLDHA Enzyme (Glycolysis) Thiazole->hLDHA Central Scaffold Derivatives Microtubule Inhibit Microtubule Polymerization Tubulin->Microtubule Lactate Inhibit Lactate Production hLDHA->Lactate Apoptosis1 Mitotic Arrest & Apoptosis Microtubule->Apoptosis1 Apoptosis2 Metabolic Starvation & Apoptosis Lactate->Apoptosis2

Divergent mechanistic pathways of thiazole derivatives targeting tubulin and hLDHA to induce apoptosis.

Comparative SAR Analysis

Class A: Tubulin Polymerization Inhibitors (ATCAA vs. SMART)

The evolution from 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) to SMART compounds represents a masterclass in bioisosteric replacement and conformational restriction[5][6].

Key SAR Insights:

  • "B" Ring Aromatization: Replacing the saturated thiazolidine ring (ATCAA) with a fully aromatic thiazole ring (SMART) increases molecular rigidity. This locks the molecule into a favorable conformation that perfectly mimics the spatial geometry of colchicine, drastically improving binding affinity[5][6].

  • Linker Modification: Converting the amide linker to a ketone carbonyl group removes a hydrogen bond donor, increasing lipophilicity and enhancing cell membrane permeability, while maintaining the critical dihedral angle between the B and C rings[5][6].

  • "C" Ring Substitution: The incorporation of a 3,4,5-trimethoxyphenyl group at the "C" ring is non-negotiable for optimal activity. This moiety directly mimics the A-ring of colchicine, engaging in essential hydrophobic interactions within the beta-tubulin subunit[2][6].

Table 1: Comparative Efficacy of Tubulin Inhibitors (In Vitro)

CompoundCore "B" RingLinker"C" Ring SubstitutionIC₅₀ (Prostate PC-3)IC₅₀ (Melanoma A375)
ATCAA-1 ThiazolidineAmidePhenyl~1.000 µM~2.600 µM
SMART-H ThiazoleKetone3,4,5-trimethoxyphenyl0.055 µM0.043 µM
SMART-F ThiazoleKetone3,4,5-trimethoxyphenyl0.006 µM 0.021 µM
Colchicine StandardStandardStandard0.015 µM0.020 µM

Data demonstrates that SMART-F achieves low-nanomolar potency, outperforming both its predecessor (ATCAA) and the natural standard (Colchicine)[2][5].

Class B: hLDHA Enzyme Inhibitors

Targeting the Warburg effect requires compounds that can fit into the highly polar, NADH-adjacent active site of hLDHA. Recent studies have utilized a central thiazole scaffold to achieve this[3][7].

Key SAR Insights:

  • Ortho-Substitution Dominance: Substitutions at the ortho position of the N-substituted aromatic ring yield the highest activity. The proximity allows for optimal interaction with the enzyme's binding pocket without causing steric clashes[3][7].

  • Electron-Withdrawing Groups (EWGs): The introduction of a strong EWG, such as a nitro group (-NO₂), at the ortho position (Compound 8c) significantly enhances binding affinity. The oxygen atoms of the nitro group act as potent hydrogen bond acceptors, forming a critical stabilizing interaction with the Gln 99 residue of hLDHA[3][7].

Table 2: Comparative Efficacy of hLDHA Inhibitors (In Vitro)

CompoundR1 (Ortho)R2 (Meta)R3 (Para)Docking Affinity (kcal/mol)IC₅₀ (HeLa Cells)
8a -H-H-H-8.1>50.00 µM
8b -Cl-H-H-8.88.60 µM
8c -NO₂ -H-H-9.8 1.65 µM
8j -H-Cl-H-8.47.90 µM

Compound 8c's superior docking affinity translates directly to its potent cellular IC₅₀, validating the computational design[3][7].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The readouts are directly tied to the mechanistic causality of the targeted enzymes.

Protocol 1: In Vitro Tubulin Polymerization Assay

Purpose: To quantify the direct inhibition of microtubule assembly by SMART derivatives.

  • Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP. Causality: GTP is required as the energy source for tubulin dimer addition, while Mg²⁺ stabilizes the nucleotide binding.

  • Protein Assembly: Add purified bovine brain tubulin (3 mg/mL) to the buffer.

  • Compound Incubation: Introduce the test compound (e.g., SMART-F at 1 µM, 5 µM) or vehicle control (DMSO < 0.5%).

  • Kinetic Readout: Transfer to a 37°C spectrophotometer and measure absorbance at 340 nm every minute for 60 minutes.

  • Validation: As tubulin polymerizes into microtubules, the solution's turbidity increases, causing a proportional rise in light scattering (measured as increased A₃₄₀). A successful inhibitor will flatten the absorbance curve compared to the vehicle control, proving direct interference with polymerization.

Protocol 2: hLDHA Enzyme Inhibition Assay

Purpose: To measure the competitive inhibition of hLDHA by thiazole central scaffolds.

  • Preparation: In a 96-well UV-transparent plate, combine 100 mM Tris-HCl buffer (pH 7.4), 2 mM sodium pyruvate, and 0.2 mM NADH.

  • Enzyme Addition: Add 10 ng of purified recombinant hLDHA enzyme per well.

  • Compound Incubation: Add test compounds (e.g., Compound 8c) at varying concentrations (0.1 µM to 50 µM).

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm at 25°C for 10 minutes.

  • Validation: hLDHA catalyzes the reduction of pyruvate to lactate, concurrently oxidizing NADH to NAD⁺. Because NADH absorbs strongly at 340 nm while NAD⁺ does not, the rate of absorbance decrease is directly proportional to enzyme activity. Effective inhibitors will slow the rate of A₃₄₀ decay.

Workflow Synthesis Compound Synthesis InSilico In Silico Docking (Target Validation) Synthesis->InSilico InVitro In Vitro Assays (Tubulin / hLDHA) InSilico->InVitro Hit Selection Cellular Cytotoxicity Screening (MTT / SRB Assay) InVitro->Cellular IC50 < 1 µM LeadOpt Lead Optimization (SAR Analysis) Cellular->LeadOpt LeadOpt->Synthesis Refine

High-throughput screening workflow integrating computational docking, biochemical assays, and cellular validation.

Expert Insights for Drug Development Professionals

When designing next-generation thiazole derivatives, application scientists must balance potency with pharmacokinetic viability.

  • Overcoming Multidrug Resistance (MDR): A significant advantage of the SMART thiazole derivatives over traditional taxanes is their ability to evade P-glycoprotein (P-gp) mediated efflux. Because they are structurally distinct from natural bulky alkaloids, they maintain low-nanomolar efficacy even in P-gp overexpressing resistant cell lines (e.g., NCI/ADR-RES)[2][8].

  • Solubility vs. Permeability: While highly lipophilic "C" ring substitutions (like the trimethoxyphenyl group) drive target affinity, they can compromise aqueous solubility. Future lead optimization should explore introducing polar solubilizing groups (e.g., morpholine or piperazine appendages) at solvent-exposed regions of the "A" ring to improve oral bioavailability without disrupting the core pharmacophore[8].

References

  • Lu, Y., Li, C.-M., Wang, Z., Ross, C. R., Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701–1711.[Link]

  • Sharma, D., Singh, M., Joshi, J., Garg, M., Chaudhary, V., Blankenberg, D., Chandna, S., Kumar, V., & Rani, R. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17552–17562.[Link]

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Safety & Regulatory Compliance

Safety

4-Methylisothiazol-5-amine proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of heterocyclic amines like 4-Methylisothiazol-5-amine (and its derivatives, such as CAS No. 1050392-29-4) require rigorous, scientifically gr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of heterocyclic amines like 4-Methylisothiazol-5-amine (and its derivatives, such as CAS No. 1050392-29-4) require rigorous, scientifically grounded protocols. Isothiazolamines are highly reactive electrophilic compounds. While they are invaluable building blocks in drug development and agricultural chemistry, they present severe occupational and environmental hazards, most notably potent skin sensitization and acute aquatic toxicity[1].

To ensure laboratory safety and strict regulatory compliance, disposal procedures cannot be treated as an afterthought. They must be integrated into the experimental workflow as a self-validating system. Below is the comprehensive operational and disposal plan for 4-Methylisothiazol-5-amine.

Hazard Causality & Chemical Profile

Understanding why a chemical is dangerous is the first step in designing a failsafe disposal protocol. The isothiazole ring is susceptible to nucleophilic attack by thiol and amino groups found in biological proteins. This haptenation mechanism is what causes severe allergic contact dermatitis in humans[1]. Furthermore, because of the basicity of the amine functional group, it can react exothermically with strong acids. In marine environments, this same electrophilic reactivity disrupts cellular respiration in aquatic organisms, making environmental release catastrophic[1].

Table 1: Quantitative Chemical & Hazard Profile

ParameterCharacteristic / ValueOperational & Disposal Implication
Chemical Class Heterocyclic Amine / IsothiazoleReacts exothermically with oxidizing agents and strong acids. Must be segregated in waste streams.
Aquatic Toxicity Highly Toxic (LC50 < 1 mg/L)Zero-discharge policy. Absolutely no disposal down municipal sewer drains[2].
Sensitization Extreme Skin SensitizerRequires double-gloving and handling exclusively within a certified fume hood or glovebox[1].
Physical State Solid/Powder (typically)High risk of aerosolization. HEPA filtration required during powder transfer and cleanup.

Waste Segregation & Disposal Workflows

Proper disposal begins at the point of waste generation. Under the EPA's Resource Conservation and Recovery Act (RCRA), 4-Methylisothiazol-5-amine waste must be captured, manifested, and shipped to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3][4].

Mandatory Visualization: Disposal Logistics Pathway

DisposalWorkflow Gen 4-Methylisothiazol-5-amine Waste Generation Liq Liquid Waste (Solvent Mixtures) Gen->Liq Sol Solid Waste (Powders/Residues) Gen->Sol PPE Contaminated PPE & Consumables Gen->PPE Hal Halogenated / Non-Halogenated Organic Stream Liq->Hal Segregate by solvent type SolCont Double-Bagged Solid Waste Sol->SolCont Seal in secondary containment Trace Trace Contaminated Waste Stream PPE->Trace Assess overt contamination TSDF EPA/RCRA Compliant Incineration (TSDF) Hal->TSDF Manifest as Hazardous Liquid SolCont->TSDF Manifest as Toxic Solid Trace->TSDF Manifest as Trace Waste

Caption: Operational workflow for the segregation, containment, and TSDF incineration of isothiazolamine waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system —meaning each step contains a built-in verification check to ensure the procedure was executed correctly before moving to the next.

Protocol A: Liquid Waste (Reaction Filtrates & Solutions)

Because organic solvents (e.g., Methanol, Dichloromethane) are commonly used to dissolve 4-Methylisothiazol-5-amine, the resulting liquid is regulated as hazardous waste[5].

  • Compatibility Check: Verify the pH of the waste solution using indicator strips. Causality: Ensuring the solution is not highly acidic prevents unexpected exothermic neutralization reactions in the waste carboy.

  • Segregation: Pour the solution into a chemically compatible High-Density Polyethylene (HDPE) waste carboy. Segregate strictly into "Halogenated" or "Non-Halogenated" streams based on the carrier solvent.

  • Volume Verification: Fill the carboy to a maximum of 80% capacity. Self-Validation: Visually confirm the liquid level is below the carboy's shoulder to allow for vapor expansion during storage.

  • Closure & Sealing: Cap the container tightly. Self-Validation: Gently tilt the carboy 45 degrees to visually verify the integrity of the cap seal. No liquid should breach the threads[5].

  • Labeling: Immediately affix a hazardous waste label detailing the exact percentage of 4-Methylisothiazol-5-amine and the carrier solvents[3].

Protocol B: Solid Waste (Pure Compound & Reaction Residues)
  • Collection: Inside a fume hood, use a static-free spatula to gather all solid residues.

  • Primary Containment: Transfer the solid into a sealable glass vial or a robust plastic sample bag.

  • Secondary Containment: Place the primary container into a wide-mouth HDPE waste jar designated for "Solid Toxic Organic Waste."

  • Inventory Verification: Weigh the secondary container before and after the addition. Self-Validation: Log the mass difference in the laboratory's hazardous waste manifest system to ensure mass balance and track waste generation metrics[6].

Protocol C: Contaminated Consumables (PPE, Pipettes, Wipes)

Trace contaminated materials present a hidden hazard to clinical support and housekeeping staff[7].

  • Assessment: Treat any glove, wipe, or pipette tip that contacted the chemical as overtly contaminated hazardous waste.

  • Bagging: Place items in a 6-mil transparent polyethylene hazardous waste bag.

  • Sealing: Twist the top of the bag, fold it over itself, and secure it with heavy-duty tape (the "gooseneck" seal). Self-Validation: Press gently on the sealed bag; it should hold trapped air without deflating, confirming an airtight seal.

Spill Response & Decontamination Plan

In the event of an accidental release, standard sweeping or water-washing will exacerbate the hazard by spreading the electrophilic amine or causing aerosolization.

Step-by-Step Decontamination:

  • Isolation: Evacuate non-essential personnel and increase fume hood exhaust or room ventilation.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or a commercial chemical spill pad). Do not use combustible materials like sawdust.[6]

  • Containment (Solid Spill): Lightly mist the powder with a compatible high-boiling solvent (like mineral oil or PEG) to prevent dust generation, then carefully scoop it into a hazardous waste container.

  • Chemical Neutralization: Wipe the contaminated surface with a 5% sodium hypochlorite (bleach) solution. Causality: Bleach oxidatively cleaves the isothiazole ring, effectively neutralizing its sensitizing properties.

  • Validation: Swab the area with a pH test strip moistened with distilled water. A neutral pH (6.5 - 7.5) indicates that the basic amine residues have been successfully removed.

Regulatory Grounding

To maintain institutional compliance, this protocol adheres to the following federal standards:

  • EPA Subpart P & Sewer Ban: Under no circumstances can 4-Methylisothiazol-5-amine be disposed of down the drain. It must be handled as a hazardous waste pharmaceutical/chemical[2].

  • OSHA Hazard Communication Standard (HCS): All containers must be clearly labeled, and Safety Data Sheets (SDS) must be readily accessible to all personnel handling the material[4].

References

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from: [Link]

  • Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from: [Link]

  • Environmental Protection Agency (EPA). Pesticides - Fact Sheet for Methylisothiazolinone. Retrieved from:[Link]

  • AdventHealth University (AHU). Hazardous Waste Management Manual. Retrieved from: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from: [Link]

  • Purdue University Fort Wayne (PFW). Hazardous Waste Disposal Guidelines. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication and Chemical Handling (Slide 1). Retrieved from: [Link]

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